Ploglitazone
説明
Contextualization within Thiazolidinedione Class for Mechanistic Study
As a member of the TZD class, pioglitazone (B448) functions primarily as a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ) nih.govpharmgkb.orgdrugbank.comfda.gov. PPARγ is a nuclear receptor that acts as a ligand-activated transcription factor, significantly influencing the expression of genes critical for regulating glucose and lipid metabolism nih.govpharmgkb.orgdrugbank.com. By activating PPARγ, pioglitazone promotes improved insulin (B600854) sensitivity across key metabolic tissues, including adipose tissue, skeletal muscle, and the liver pharmgkb.orgontosight.ai. This mechanism leads to a reduction in hepatic glucose production and an increase in peripheral glucose uptake, thereby contributing to improved glycemic control pharmgkb.orgontosight.ai. Other notable members of the TZD class include rosiglitazone (B1679542) and troglitazone, which share similar PPARγ-activating properties but exhibit distinct pharmacological profiles nih.govdrugbank.com. Research into pioglitazone within this class aims to elucidate the intricate molecular pathways and gene regulatory networks modulated by PPARγ activation, offering deeper insights into metabolic regulation pharmgkb.orgontosight.ai.
Rationale for Comprehensive Mechanistic and Preclinical Investigation
The extensive mechanistic and preclinical investigation into pioglitazone is driven by its multifaceted biological activities that extend beyond its primary role in glucose metabolism nih.govresearchgate.net. Preclinical studies have demonstrated pioglitazone's capacity to favorably modulate lipid profiles, showing significant improvements in triglyceride and HDL cholesterol levels, with a comparatively lesser impact on LDL cholesterol when contrasted with other TZDs such as rosiglitazone pharmgkb.orgresearchgate.netresearchgate.net. Research has also explored its influence on various physiological processes, including blood pressure regulation, endothelial function, and bone density researchgate.net. Furthermore, investigations have delved into its potential effects on cellular processes, such as the inhibition of cancer cell proliferation and metastasis, and its role as a ferroptosis inhibitor, highlighting its diverse therapeutic potential nih.govresearchgate.net.
Mechanistic studies are essential for dissecting the specific molecular targets and signaling cascades activated by pioglitazone. For instance, research indicates that pioglitazone can increase plasma adiponectin levels and stimulate muscle AMP-activated protein kinase (AMPK) signaling, pathways intrinsically linked to insulin sensitization and metabolic regulation pharmgkb.org. The modulation of gene expression related to adiponectin signaling, mitochondrial function, and fat oxidation—involving genes such as ADIPOQ, PRKAA1, and PPARGC1A—is a key area of focus in these investigations pharmgkb.org. Additionally, pioglitazone has been studied for its effects on inflammatory responses, with evidence suggesting it can reduce hepatic inflammatory markers in preclinical models pharmgkb.org. The exploration of novel pharmaceutical forms, such as more thermodynamically stable crystalline compounds of pioglitazone hydrochloride, also forms part of the ongoing preclinical research aimed at optimizing its properties researchgate.net. Comparative preclinical analyses, such as those examining its impact on albuminuria against other TZD agents like lobeglitazone (B1674985), further underscore the rationale for detailed mechanistic and preclinical studies to fully characterize pioglitazone's therapeutic profile and potential applications nih.gov.
Table 1: Gene Expression Modulation by Pioglitazone
Research has identified several genes whose expression is modulated by pioglitazone, impacting pathways related to adiponectin signaling, mitochondrial function, and fat metabolism.
| Gene Symbol | Associated Pathway/Function |
| ADIPOQ | Adiponectin signaling, insulin sensitivity |
| PRKAA1 | AMPK signaling, mitochondrial function, fat oxidation |
| PRKAA2 | AMPK signaling, mitochondrial function, fat oxidation |
| PRKAB1 | AMPK signaling, mitochondrial function, fat oxidation |
| PRKAB2 | AMPK signaling, mitochondrial function, fat oxidation |
| PRKAG1 | AMPK signaling, mitochondrial function, fat oxidation |
| PRKAG2 | AMPK signaling, mitochondrial function, fat oxidation |
| ADIPOR1 | Adiponectin signaling |
| ADIPOR2 | Adiponectin signaling |
| PPARGC1A | Coactivator for PPARγ, mitochondrial biogenesis, fat oxidation |
| ACACA | Acetyl-CoA carboxylase, fat metabolism |
Table 2: Comparative Lipid Profile Effects (Pioglitazone vs. Rosiglitazone) - Research Findings
Preclinical research has highlighted distinct effects of pioglitazone and rosiglitazone on plasma lipid parameters, with pioglitazone demonstrating a more favorable profile in several aspects.
| Lipid Parameter | Pioglitazone vs. Rosiglitazone (Research Findings) |
| Triglycerides (TG) | Pioglitazone shows greater improvement |
| HDL Cholesterol | Pioglitazone shows greater improvement |
| LDL Cholesterol | Pioglitazone shows less increase / greater improvement |
| LDL Particle Concentration | Pioglitazone shows improvement |
| LDL Particle Size | Pioglitazone shows improvement |
Table 3: Albuminuria Changes (Lobeglitazone vs. Pioglitazone) - Exploratory Analysis Data
An exploratory analysis comparing lobeglitazone and pioglitazone in patients with type 2 diabetes mellitus provided insights into their respective impacts on albuminuria.
| Parameter | Lobeglitazone Group | Pioglitazone Group | Statistical Significance (P-value) |
| Mean Change in UACR (mg/g Cr) | -4.3 | +5.2 | 0.476 |
| Incidence of New-Onset Microalbuminuria (%) | 2.4 | 6.8 | Not specified |
| Progression of Albuminuria (>1 stage) (%) | 2.9 | 6.1 | Not specified |
| Regression to Normoalbuminuria (%) | 50.0 | 39.3 | Not specified |
Structure
2D Structure
3D Structure
特性
分子式 |
C20H21NO3S |
|---|---|
分子量 |
355.5 g/mol |
IUPAC名 |
5-[[4-[2-(4-ethylphenyl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C20H21NO3S/c1-2-14-3-5-15(6-4-14)11-12-24-17-9-7-16(8-10-17)13-18-19(22)21-20(23)25-18/h3-10,18H,2,11-13H2,1H3,(H,21,22,23) |
InChIキー |
CZKMWGGUVIBIOI-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 |
製品の起源 |
United States |
Molecular Mechanisms of Action
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism
The principal mechanism of action for pioglitazone (B448) involves its role as a potent and selective agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). drugbank.comresearchgate.net PPARγ is a ligand-activated transcription factor that plays a critical role in regulating the expression of genes involved in glucose and lipid metabolism. patsnap.com Pioglitazone's activation of PPARγ enhances insulin (B600854) sensitivity in key metabolic tissues such as adipose tissue, skeletal muscle, and the liver. drugbank.compatsnap.com
Pioglitazone binds with high affinity to the ligand-binding domain (LBD) of PPARγ. frontiersin.orgdiabetesjournals.org The PPARγ LBD possesses a large, T-shaped, hydrophobic cavity that provides an accommodating scaffold for ligand binding. frontiersin.org The binding of pioglitazone, a member of the thiazolidinedione (TZD) class, occurs within this pocket. nih.gov
The thiazolidinedione headgroup of pioglitazone forms crucial hydrogen bonds with polar amino acid residues located in the AF-2 pocket and helix 12 of the PPARγ LBD. nih.govrcsb.org This interaction induces a significant conformational change in the receptor protein, which stabilizes the LBD in its active conformation. nih.govmyendoconsult.com This structural rearrangement is essential for the subsequent steps in the transcriptional activation process.
| Pioglitazone Moiety | PPARγ LBD Region | Type of Interaction | Significance |
|---|---|---|---|
| Thiazolidinedione Headgroup | AF-2 Pocket and Helix 12 | Hydrogen Bonds | Stabilizes the active conformation of the LBD. nih.govrcsb.org |
| Hydrophobic Tail | Hydrophobic Cavity | Hydrophobic Interactions | Contributes to high-affinity binding. frontiersin.org |
Once pioglitazone binds to PPARγ and induces its conformational activation, the receptor is enabled to form a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR). frontiersin.orgmyendoconsult.com This heterodimerization is a critical step that precedes the complex's interaction with DNA. youtube.comnih.gov The formation of the PPARγ-RXR heterodimer is a hallmark of the transcriptional regulation mediated by PPARs. myendoconsult.com
The activated PPARγ-RXR heterodimer translocates to the nucleus where it binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs). frontiersin.orgmyendoconsult.com PPREs are located in the promoter regions of PPARγ target genes. frontiersin.org The binding of the heterodimer to PPREs initiates the recruitment of a complex of co-activator proteins. This entire complex then modulates the transcription of target genes that are instrumental in glucose and lipid metabolism. wikipedia.orgyoutube.com This leads to an increase in the synthesis of proteins such as glucose transporter type 4 (GLUT4), which facilitates glucose uptake into cells, and a decrease in the expression of genes involved in hepatic gluconeogenesis. patsnap.comnih.gov
PPARγ exists in two main isoforms, PPARγ1 and PPARγ2, which arise from alternative splicing. diabetesjournals.org PPARγ1 is expressed in a wide range of tissues, while PPARγ2 expression is primarily restricted to adipose tissue. frontiersin.org Pioglitazone has been shown to act as an agonist for both PPARγ1 and PPARγ2. nih.gov Research in murine cells indicated that both isoforms respond to pioglitazone with the same half-maximal effective concentration of activation. frontiersin.org Although both isoforms are activated by pioglitazone, PPARγ1 is considered the predominant form in human adipose tissue. diabetesjournals.org
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Modulation
In addition to its primary action on PPARγ, pioglitazone also exhibits a weaker modulatory effect on Peroxisome Proliferator-Activated Receptor Alpha (PPARα). frontiersin.orgwikipedia.org PPARα is another member of the PPAR family that is primarily involved in the regulation of fatty acid metabolism. myendoconsult.com
Studies have demonstrated that pioglitazone can act as a weak agonist of human PPARα. frontiersin.orgnih.gov It can bind to and activate the ligand-binding domain (LBD) of PPARα, although this activation is less potent compared to its effect on PPARγ. nih.govnih.gov The activation of the PPARα LBD by pioglitazone has been observed to be within a range that could influence biological responses. nih.gov Interestingly, the extent of PPARα activation by pioglitazone can vary depending on the cell type, with some studies showing more pronounced effects in endothelial cells. nih.gov This interaction with PPARα may contribute to some of the effects of pioglitazone on lipid metabolism. nih.gov
| PPAR Isoform | Pioglitazone Activity | Primary Functions of Isoform | Reference |
|---|---|---|---|
| PPARγ | Potent and selective agonist | Glucose and lipid metabolism, adipogenesis | drugbank.comresearchgate.net |
| PPARα | Weak agonist | Fatty acid metabolism | frontiersin.orgwikipedia.orgnih.gov |
Differential Agonism Compared to Other Glitazones
Pioglitazone, a member of the thiazolidinedione (TZD) class, is a high-affinity ligand and selective agonist for PPARγ. nih.govdiabetesjournals.org However, its pharmacological profile exhibits notable differences when compared to other glitazones like Rosiglitazone (B1679542) and Lobeglitazone (B1674985). These distinctions arise from variations in binding affinity, receptor conformation stabilization, and engagement with other PPAR isoforms.
While both Pioglitazone and Rosiglitazone are potent PPARγ agonists, computational docking analyses and thermal shift assays have indicated differences in their interaction with the PPARγ ligand-binding domain (LBD). For instance, Lobeglitazone has been shown to stabilize the PPARγ LBD significantly more than Pioglitazone, suggesting a higher binding affinity. nih.gov One study noted that the Tm (melting temperature) of the PPARγ LBD complexed with Lobeglitazone was 54°C, which is 10°C higher than that of the Pioglitazone-bound form. nih.gov This enhanced affinity is attributed to additional hydrophobic contacts made by Lobeglitazone's unique p-methoxyphenoxy group within the receptor's binding pocket. nih.gov
A key differentiator for Pioglitazone is its activity as a weak agonist of PPARα. frontiersin.org This dual agonism, though weaker on PPARα, contributes to its distinct effects on lipid profiles compared to the more selective PPARγ agonist, Rosiglitazone. nih.gov Clinical studies have consistently shown that Pioglitazone therapy is associated with a reduction in fasting triglycerides, whereas Rosiglitazone may cause an elevation. nih.gov This divergence is partly explained by their differential effects on apolipoprotein CIII and very-low-density lipoprotein (VLDL) particles. nih.gov Pioglitazone tends to decrease large VLDL and intermediate-density lipoproteins (IDLs), while Rosiglitazone may increase both large- and medium-sized VLDL and IDL concentrations. nih.gov
| Feature | Pioglitazone | Rosiglitazone | Lobeglitazone |
| Primary Target | PPARγ | PPARγ | PPARγ |
| PPARα Activity | Weak Agonist frontiersin.org | Negligible nih.gov | Not specified |
| Effect on Fasting Triglycerides | Decrease nih.gov | Increase nih.gov | Favorable impact makhillpublications.co |
| Binding Affinity to PPARγ | High | High | Very High nih.gov |
| Reported LDL-C Change | Less increase nih.gov | Greater increase nih.gov | Not specified |
This table provides a summary of the differential characteristics of Pioglitazone compared to other glitazones based on available research findings.
Non-Canonical and PPAR-Independent Molecular Targets and Pathways
Beyond its canonical action on PPARs, Pioglitazone modulates a variety of intracellular signaling pathways, many of which are independent of PPARγ activation. researchgate.net These non-canonical effects contribute to its pleiotropic pharmacological activities.
Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR Signaling Cascade
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle, proliferation, and metabolism. wikipedia.org Pioglitazone has been shown to modulate this pathway in various cell types. Research indicates that Pioglitazone can upregulate the PI3K/AKT/mTOR signaling pathway, which can enhance insulin receptor sensitivity. nih.govresearchgate.net For example, studies have demonstrated that treatment with Pioglitazone upregulates the relative protein expression of phosphorylated PI3K (p-PI3K). nih.gov This activation is crucial for the translocation of glucose transporter-4 (GLUT4), facilitating glucose uptake. mdpi.com However, in other contexts, such as in certain cancer cells, the activation of the PI3K/Akt pathway can attenuate the therapeutic effects of Pioglitazone. nih.gov Conversely, some studies show Pioglitazone can lead to the downregulation of mTOR, particularly in neurological contexts, suggesting a complex, tissue-specific regulation of this pathway. mdpi.comnih.gov
JAK-STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway communicates information from extracellular chemical signals to the nucleus, playing a key role in immunity, cell proliferation, and apoptosis. wikipedia.org Pioglitazone has been found to interact with this pathway. One mechanism involves the suppression of cytokine signaling 3 (SOCS3) expression. researchgate.net By decreasing SOCS3, a negative regulator of cytokine signaling, Pioglitazone can enhance the phosphorylation of STAT3. researchgate.net This interaction suggests a role for Pioglitazone in modulating cytokine-mediated signaling and cellular responses, which may be independent of its PPARγ agonism. researchgate.net The activation of the JAK/STAT cascade has been implicated in the pathogenesis of various conditions, and Pioglitazone's influence on this pathway highlights a potential mechanism for its broader therapeutic effects. nih.gov
Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK)
The Mitogen-Activated Protein Kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK) pathway, are crucial in regulating cell proliferation, differentiation, and survival. researchgate.net Research has demonstrated that Pioglitazone can exert inhibitory effects on MAPK signaling. researchgate.netnih.gov Studies in various cell lines have shown that Pioglitazone can suppress the phosphorylation of key components of this pathway, such as MEK1/2 and ERK1/2, in a time-dependent manner. researchgate.net This inhibition of basal ERK phosphorylation contributes to the suppression of cell proliferation. nih.gov Furthermore, Pioglitazone has been observed to block the phosphorylation of p38 MAPK, another critical component of the MAPK signaling network, thereby inhibiting inflammatory responses in certain cell types like microglia. nih.gov
| Pathway Component | Effect of Pioglitazone | Research Context |
| p-MEK1/2 | Suppression/Inhibition researchgate.net | Uterine leiomyosarcoma cells |
| p-ERK1/2 | Suppression/Inhibition researchgate.netnih.gov | Vascular smooth muscle cells, Uterine leiomyosarcoma cells |
| p-p38 MAPK | Suppression/Inhibition nih.gov | Microglial cells |
This table summarizes the observed effects of Pioglitazone on key components of the MAPK signaling pathway.
Nuclear Factor Kappa B (NF-κB) Transrepression Mechanisms
Nuclear Factor Kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Pioglitazone has been shown to reduce inflammation in part through the inhibition of the NF-κB pathway. nih.gov The mechanism involves preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.govnih.gov By increasing IκBα protein expression, Pioglitazone leads to a corresponding decrease in NF-κB DNA binding activity in the nucleus. nih.gov This anti-inflammatory action, characterized as an indirect mechanism of squelching nuclear co-factors for NF-κB, is a key example of PPARγ-mediated transrepression, although some effects may also occur through PPAR-independent means. frontiersin.org
Activator Protein 1 (AP-1) Modulation
Activator Protein 1 (AP-1) is a transcription factor that regulates gene expression in response to a variety of stimuli, including cytokines, growth factors, and stress. It plays a crucial role in cellular processes like proliferation, differentiation, and apoptosis. nih.gov The AP-1 protein's activity is primarily regulated by the MAPK signaling pathways. nih.gov Given that Pioglitazone inhibits components of the MAPK pathway, such as ERK and p38, it can indirectly modulate the activity of AP-1. By suppressing the upstream kinases that phosphorylate and activate AP-1 components (e.g., c-Jun and c-Fos), Pioglitazone can interfere with AP-1-dependent gene transcription. This represents another non-canonical mechanism through which Pioglitazone can influence cellular function and gene expression.
Toll-like Receptor 4 (TLR4)-Dependent Signaling
Pioglitazone has been demonstrated to exert significant anti-inflammatory effects by modulating the Toll-like Receptor 4 (TLR4)-dependent signaling pathway. nih.gov TLRs are crucial components of the innate immune system, and TLR4, in particular, recognizes lipopolysaccharide (LPS) from gram-negative bacteria, triggering inflammatory responses. nih.gov Research indicates that Pioglitazone can inhibit the expression and activity of TLR4. nih.gov
In studies involving human monocytes and db/db mice, Pioglitazone treatment led to a marked decrease in TLR4 expression. Specifically, it reduced LPS-induced TLR4 expression in human monocytes by 78% and lowered TLR4 expression in peritoneal macrophages from db/db mice by 45%. oup.com This inhibition has a cascading effect on downstream signaling components. Pioglitazone significantly suppresses the MyD88-dependent signaling pathway, which is a primary adaptor protein for TLR4. nih.govspandidos-publications.com This leads to reduced activation of nuclear factor-kappa B (NF-κB), a key transcription factor for proinflammatory cytokines. nih.govnih.gov
Mechanistically, Pioglitazone has been shown to inhibit the phosphorylation of key downstream molecules, including IRAK-1, p38, and ERK1/2. nih.gov In a mouse model of nutritional fibrotic steatohepatitis, Pioglitazone administration downregulated the hepatic expression of TLR4 and MyD88, which was accompanied by a reduction in IKK-β, NF-κB, JNK1, and AP-1 levels. spandidos-publications.com These findings underscore a novel pathway by which Pioglitazone exerts its anti-inflammatory properties through the direct suppression of the TLR4 signaling cascade. oup.com
| Model System | Effect of Pioglitazone | Percentage Change | Reference |
| Human Monocytes (LPS-induced) | Decreased TLR4 expression | -78% | oup.com |
| db/db Mice Peritoneal Macrophages | Decreased TLR4 expression | -45% | oup.com |
| Human Monocytes | Decreased NF-κB activity | -63% | oup.com |
| Human Monocytes | Decreased TNF-α production | -87% | oup.com |
Nrf2/ARE-Dependent Heme Oxygenase-1 (HO-1) Signaling
Pioglitazone has been identified as an activator of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Antioxidant Response Element (ARE)-dependent Heme Oxygenase-1 (HO-1) signaling pathway. This pathway is a primary cellular defense mechanism against oxidative stress. researchgate.netnih.gov Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. nih.gov Upon activation by stimuli such as Pioglitazone, Nrf2 translocates to the nucleus, binds to the ARE in the promoter region of various antioxidant genes, and initiates their transcription. nih.govmdpi.com
One of the most significant downstream targets of Nrf2 is HO-1, an enzyme with potent antioxidant and anti-inflammatory properties. mdpi.comfrontiersin.org Studies have demonstrated that Pioglitazone treatment significantly enhances the binding of Nrf2 to the ARE sites within the HO-1 promoter. researchgate.net This activation of the Nrf2/HO-1 axis is crucial for the neuroprotective effects observed with Pioglitazone in models of neuroinflammation and neurodegeneration. researchgate.net By upregulating HO-1 and other antioxidant enzymes, Pioglitazone helps to mitigate oxidative damage, reduce inflammation, and promote cell survival. mdpi.comfrontiersin.org
Wnt/β-catenin Signaling Pathway
Pioglitazone has been shown to interact with and inhibit the Wnt/β-catenin signaling pathway. nih.govspandidos-publications.com This pathway is fundamental in embryonic development and adult tissue homeostasis, regulating processes such as cell proliferation, differentiation, and fate. mdpi.commdpi.com The central molecule of this pathway is β-catenin, whose stability is tightly controlled. mdpi.com In the "off" state, a destruction complex phosphorylates β-catenin, targeting it for degradation. mdpi.com The binding of Wnt ligands to their receptors inactivates this complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription. mdpi.com
Research in rat vascular smooth muscle cells (VSMCs) has shown that Pioglitazone can alleviate β-glycerophosphate-induced calcification by inhibiting the Wnt/β-catenin pathway's activity. nih.gov Treatment with Pioglitazone resulted in a significant downregulation in the expression of key pathway components, including Runx2, β-catenin, phosphorylated Glycogen Synthase Kinase 3β (p-GSK-3β), Bone Morphogenetic Protein 2 (BMP2), and cyclin-D1. nih.gov This inhibitory effect on the Wnt/β-catenin pathway suggests a mechanism by which Pioglitazone may modulate processes like fibrosis and abnormal cellular differentiation. spandidos-publications.com
| Protein | Effect of Pioglitazone Treatment in Calcified VSMCs | Reference |
| Runx2 | Downregulated | nih.gov |
| β-catenin | Downregulated | nih.gov |
| p-GSK-3β | Downregulated | nih.gov |
| BMP2 | Downregulated | nih.gov |
| Cyclin-D1 | Downregulated | nih.gov |
| α-SMA | Up-regulated | nih.gov |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling
The interaction between Pioglitazone and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway is complex and appears to be context-dependent. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is critical in both normal physiology and pathological conditions like cancer. mdpi.com
Some studies have identified VEGFR-2 as a potential target for Pioglitazone. scielo.br In cardiomyocytes, the effects of Pioglitazone on apoptosis and hypertrophy may be mediated through VEGFR-2 signaling. scielo.brnih.gov Research has shown that treatment with Pioglitazone can decrease the expression of phosphorylated VEGFR-2, as well as downstream signaling molecules like Akt and mTOR. nih.gov This suggests an inhibitory role for Pioglitazone in this pathway under certain conditions.
Conversely, other research has indicated that Pioglitazone can induce the expression of the related Vascular Endothelial Growth Factor Receptor 3 (VEGFR3) in macrophages, promoting their activation towards an M2 phenotype. spandidos-publications.com This highlights the nuanced effects of Pioglitazone on the VEGF receptor family, with actions that may vary depending on the cell type and physiological state.
AMP-Activated Protein Kinase (AMPKα) and mTORC1 Pathways
A well-established mechanism of Pioglitazone action involves the stimulation of the AMP-Activated Protein Kinase (AMPKα) pathway, a central regulator of cellular energy homeostasis. nih.gov Activation of AMPK leads to a concurrent inhibition of the mammalian Target of Rapamycin Complex 1 (mTORC1) pathway, which is a key promoter of cell growth and proliferation. nih.govwikipathways.org
In a randomized trial with type 2 diabetes patients, six months of Pioglitazone treatment resulted in a 38% increase in muscle AMPK phosphorylation and a 53% increase in the phosphorylation of its substrate, acetyl-CoA carboxylase (ACC). nih.gov Activated AMPK works to restore cellular energy balance by stimulating catabolic processes and inhibiting anabolic, ATP-consuming pathways, including mTORC1 signaling. mdpi.com
Furthermore, Pioglitazone has been shown to protect renal tubular cells from hypoxia/reoxygenation injury by enhancing autophagy. nih.gov This effect is directly linked to its ability to increase AMPK phosphorylation and decrease mTOR phosphorylation. nih.gov The modulation of the AMPK/mTORC1 axis is a critical mechanism underlying Pioglitazone's therapeutic effects on insulin sensitivity and cellular metabolism. nih.gov
| Parameter | Effect of Pioglitazone (6 months) | Percentage Change | Reference |
| Plasma Adiponectin | Increased | +79% | nih.gov |
| Insulin-stimulated glucose disposal | Increased | +30% | nih.gov |
| Muscle AMPK phosphorylation | Increased | +38% | nih.gov |
| Muscle ACC phosphorylation | Increased | +53% | nih.gov |
p53 and Bcl-2 Family Protein Interactions
Pioglitazone can induce apoptosis through mechanisms involving the tumor suppressor protein p53 and the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of programmed cell death. nih.govnih.govmdpi.com The Bcl-2 family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-XL). mdpi.com The balance between these proteins often determines cell fate.
In studies on human clear cell renal cell carcinoma (Caki cells), Pioglitazone was found to induce apoptosis by reducing the protein stability of the anti-apoptotic protein Bcl-2. nih.gov This effect occurred at the post-transcriptional level, as Bcl-2 mRNA levels remained unchanged. nih.gov Co-treatment with a protein synthesis inhibitor showed that Pioglitazone accelerated the degradation of the Bcl-2 protein. nih.govresearchgate.net
The tumor suppressor p53 can trigger apoptosis by directly interacting with Bcl-2 family members in the cytoplasm. nih.gov In cardiomyocytes, Pioglitazone treatment has been observed to increase the expression of phosphorylated p53 and the pro-apoptotic protein Bax, while concurrently decreasing the expression of Bcl-2. nih.gov This modulation shifts the balance towards apoptosis, representing a key anti-cancer mechanism of Pioglitazone.
c-FLIP(L) Protein Modulation
Pioglitazone's pro-apoptotic activity is also mediated through the downregulation of cellular FLICE (FADD-like IL-1β-converting enzyme)-inhibitory protein (c-FLIP). nih.govnih.gov c-FLIP is a crucial anti-apoptotic protein that inhibits the activation of caspases, the executive enzymes of apoptosis. nih.gov
In human renal cancer cells, treatment with Pioglitazone led to a dose-dependent decrease in the protein expression levels of the long isoform of c-FLIP, c-FLIP(L). nih.govresearchgate.net This downregulation of c-FLIP(L) is a critical step in Pioglitazone-induced apoptosis, as it allows for the activation of the caspase-dependent signaling pathway. nih.gov The functional importance of this mechanism was demonstrated in experiments where the overexpression of c-FLIP(L) significantly blocked Pioglitazone-mediated apoptosis and the subsequent cleavage of PARP and caspase-3. researchgate.net These findings indicate that the modulation of c-FLIP(L) is a key molecular event in the anti-tumor effects of Pioglitazone. nih.gov
Other Identified Protein and Gene Interactions
While the primary mechanism of action for Pioglitazone is the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), research has identified several other protein and gene interactions that contribute to its pharmacological effects. These interactions extend beyond its role as a selective PPARγ agonist and involve various pathways related to metabolism, inflammation, and cellular signaling.
Peroxisome Proliferator-Activated Receptor-Alpha (PPARα)
Pioglitazone is recognized as a weak agonist of PPARα. wikipedia.orgnih.govresearchgate.net This interaction is particularly relevant to its effects on lipid metabolism. researchgate.net Studies have indicated that some of Pioglitazone's anti-inflammatory properties may be mediated through PPARα. For instance, Pioglitazone has been shown to repress tumor necrosis factor-alpha (TNFα)-induced expression of vascular cell adhesion molecule-1 (VCAM-1) and induce the expression of IκBα (the inhibitor of NF-κB) in a manner dependent on PPARα. nih.gov
Mitochondrial Targets
Pioglitazone interacts with key mitochondrial proteins. It has been shown to bind to mitoNEET, a protein located on the outer mitochondrial membrane, with an affinity comparable to its binding to PPARγ. wikipedia.org Furthermore, Pioglitazone has a dual role concerning the mitochondrial pyruvate carrier (MPC). While the S-enantiomer of Pioglitazone is a PPARγ ligand, the R-enantiomer functions as an inhibitor of the MPC. nih.gov
AMP-Activated Protein Kinase (AMPK) Pathway
In human skeletal muscle, Pioglitazone stimulates AMP-activated protein kinase (AMPK) signaling. nih.govresearchgate.net This activation leads to the increased phosphorylation of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid metabolism. nih.gov The stimulation of the AMPK pathway may be a downstream effect of increased adiponectin levels or a direct action of the compound. nih.gov In prostate cancer models, Pioglitazone treatment led to an increase in the phosphorylated, active form of AMPKα. nih.govcam.ac.uk
Regulation of Gene Expression
Pioglitazone's influence extends to the transcriptional regulation of numerous genes involved in metabolic control and inflammation.
Adiponectin Signaling: The expression of genes for adiponectin receptors 1 and 2 (ADIPOR1 and ADIPOR2) is increased by Pioglitazone. nih.gov
Mitochondrial Function and Fatty Acid Oxidation: It enhances the mRNA levels of PPARG coactivator 1 alpha (PPARGC1A) and carnitine palmitoyltransferase 1B (CPT1B), along with a suite of other nuclear genes that encode for proteins involved in mitochondrial function and the oxidation of fatty acids. nih.govresearchgate.netwustl.edu
Glucose and Lipid Metabolism: Pioglitazone promotes the expression of glucose transporter type 4 (GLUT4) patsnap.comyoutube.com and downregulates genes involved in hepatic gluconeogenesis. patsnap.commyendoconsult.com In subcutaneous adipose tissue, it upregulates genes that facilitate lipid storage, including lipoprotein lipase (LPL), acetyl-CoA synthetase (ACS), cytosolic phosphoenolpyruvate carboxykinase (PEPCK-C), and glycerol-3-phosphate dehydrogenase (GPDH). diabetesjournals.org
Inflammatory Pathways: Pioglitazone exerts anti-inflammatory effects by antagonizing transcription factors such as nuclear factor-kappa B (NF-κB). frontiersin.org This can occur through an indirect mechanism involving the sequestration of nuclear co-factors required for NF-κB activity. nih.govfrontiersin.org
Other Signaling Pathways
In the context of cancer cell research, Pioglitazone has been found to disrupt the mechanistic target of rapamycin kinase complex 1 (mTORC1) signaling pathway. nih.govcam.ac.ukresearchgate.net Studies in a prostate cancer xenograft model showed that Pioglitazone administration decreased levels of phosphorylated mTOR. nih.govcam.ac.uk Additionally, Pioglitazone treatment has been shown to stimulate the expression of the c-Cbl-associated protein (CAP). diabetesjournals.org
The table below summarizes the key protein and gene interactions of Pioglitazone identified beyond its primary PPARγ agonism.
Table 1: Summary of Other Identified Protein and Gene Interactions of Pioglitazone
| Interacting Protein/Gene | Molecular Effect | Associated Pathway/Function |
|---|---|---|
| PPARα | Weak agonism | Lipid metabolism, Inflammation wikipedia.orgnih.govresearchgate.netnih.gov |
| mitoNEET | Binding to the outer mitochondrial membrane protein | Mitochondrial function wikipedia.org |
| AMPK | Increased phosphorylation and activation | Cellular energy homeostasis, Fatty acid oxidation nih.govresearchgate.net |
| MPC | Inhibition (by R-enantiomer) | Mitochondrial pyruvate transport nih.gov |
| NF-κB | Antagonism / Repression of activity | Inflammation nih.govfrontiersin.orgfrontiersin.org |
| mTORC1 | Decreased phosphorylation / Disruption of signaling | Cell growth and proliferation nih.govcam.ac.uk |
| ADIPOR1 / ADIPOR2 | Increased gene expression | Adiponectin signaling nih.gov |
| PPARGC1A | Increased gene expression | Mitochondrial biogenesis nih.govresearchgate.net |
| CPT1B | Increased gene expression | Fatty acid oxidation nih.govresearchgate.net |
| GLUT4 | Increased gene expression | Glucose transport patsnap.comyoutube.com |
| LPL, ACS, PEPCK-C, GPDH | Increased gene expression | Lipid storage and synthesis diabetesjournals.org |
| CAP | Increased gene expression | Insulin signaling diabetesjournals.org |
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| Pioglitazone |
| Rosiglitazone |
| Tesaglitazar |
| Bezafibrate |
| Metformin |
| Sulfonylureas |
| Gemfibrozil |
| Rifampin |
| Topiramate |
| Insulin |
Cellular and Subcellular Effects
Modulation of Gene Expression and Protein Synthesis
Pioglitazone's activation of PPARγ leads to the formation of a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. frontiersin.orgnih.gov
Pioglitazone (B448) plays a crucial role in enhancing insulin (B600854) sensitivity in peripheral tissues, in part by upregulating the expression of genes critical for glucose transport and utilization. A key target is the glucose transporter type 4 (GLUT4), which is responsible for insulin-stimulated glucose uptake into fat and muscle cells. patsnap.commdpi.com Studies have shown that pioglitazone treatment increases the abundance of GLUT4 mRNA transcripts and protein levels. nih.govnih.gov This effect is, at least in part, mediated by the stabilization of GLUT4 messenger RNA transcripts, leading to increased protein expression. nih.gov
Another important gene regulated by pioglitazone is the c-Cbl-associated protein (CAP). Pioglitazone has been shown to stimulate the expression of CAP, which is involved in the insulin signaling pathway and facilitates glucose uptake by fat cells. diabetesjournals.orgsemanticscholar.org
The following table summarizes the effect of pioglitazone on the expression of key genes involved in cellular glucose uptake:
| Gene | Effect of Pioglitazone | Investigated in | Finding |
| GLUT4 | Upregulation | 3T3-F442A cells, Adipose tissue | Increased mRNA and protein levels, leading to enhanced glucose uptake. nih.govnih.gov |
| CAP | Upregulation | Subcutaneous fat of type 2 diabetic patients | Increased mRNA expression, contributing to improved glucose uptake by adipocytes. diabetesjournals.orgsemanticscholar.org |
In the liver, pioglitazone has been shown to reduce hepatic glucose production. patsnap.com This is achieved by inhibiting the expression of key genes involved in gluconeogenesis, the process of synthesizing glucose from non-carbohydrate sources. diabetesjournals.orgresearchgate.net Studies in rodent models have demonstrated that thiazolidinediones, including pioglitazone, can inhibit the expression of phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting enzyme in gluconeogenesis. diabetesjournals.orgnih.gov By downregulating genes such as PEPCK, pioglitazone helps to lower fasting blood glucose levels. diabetesjournals.org
Pioglitazone significantly impacts lipid metabolism by modulating the expression of a wide array of genes. nih.govresearchgate.netnih.gov Gene expression profiling in animal models has revealed that pioglitazone induces the upregulation of adipocyte-specific and lipogenesis-related genes. nih.govnih.gov This includes genes critical for fatty acid storage as triglycerides in adipose tissue, such as fatty acid synthase (FAS), glycerol-3-phosphate dehydrogenase (GPDH), and acetyl-CoA synthetase (ACS). diabetesjournals.org
Conversely, pioglitazone has been found to downregulate genes involved in triglyceride lipolysis and fatty acid β-oxidation in the liver of obese diabetic mice. nih.govnih.gov This shift promotes the storage of lipids in adipose tissue, thereby reducing circulating free fatty acids. researchgate.net
Regarding cholesterol metabolism, pioglitazone has been shown to regulate the expression of genes involved in hepatic cholesterol uptake and excretion. nih.govnih.gov Studies in KKAy mice indicated that pioglitazone downregulated the expression of the low-density lipoprotein receptor (LDL-R) and scavenger receptor type-BI (SR-BI), which may influence plasma cholesterol levels. nih.govnih.gov
A summary of pioglitazone's effects on lipid metabolism gene expression is presented in the table below:
| Process | Gene(s) | Effect of Pioglitazone | Finding |
| Lipogenesis | FAS, GPDH, ACS | Upregulation | Promotes fatty acid storage as triglycerides in adipose tissue. diabetesjournals.org |
| Triglyceride Lipolysis & Fatty Acid β-oxidation | - | Downregulation | Decreases the breakdown of triglycerides and oxidation of fatty acids in the liver of obese diabetic mice. nih.govnih.gov |
| Cholesterol Uptake/Excretion | LDL-R, SR-BI | Downregulation | May suppress the clearance of serum cholesterol from the liver. nih.govnih.gov |
Global transcriptional and proteomic analyses have provided a broader understanding of pioglitazone's effects on various cell types. In adipocytes, proteomic profiling has identified numerous proteins that are modulated by thiazolidinediones, affecting pathways such as macromolecular complex assembly, protein localization, and defense response. researchgate.netdoi.org
In the liver of diet-induced obese mice, gene expression profiling revealed that pioglitazone treatment leads to the downregulation of genes involved in the inflammatory response and the upregulation of genes related to lipid metabolism. nih.gov This transcriptional reprogramming is consistent with the observed improvement in systemic insulin resistance alongside an exacerbation of hepatic steatosis in these animal models. nih.gov Furthermore, studies in humans have shown that pioglitazone alters the expression of a large set of hepatic genes in a PPARγ-dependent manner, including those encoding mitochondrial proteins. nih.gov
Metabolomic and lipidomic analyses of liver tissue from obese diabetic rats treated with pioglitazone have shown significant alterations in hepatic metabolites, including free fatty acids and various phospholipids. nih.gov These changes were accompanied by reduced expression of genes involved in hepatic de novo lipogenesis and fatty acid uptake, and increased expression of genes related to fatty acid oxidation. nih.gov
Cellular Differentiation and Adipogenesis Modulation
A prominent cellular effect of pioglitazone is the promotion of adipocyte differentiation, a process known as adipogenesis. nih.govnih.govdiabetesjournals.org As a potent PPARγ agonist, pioglitazone is a key regulator of this process. frontiersin.orgmdpi.com Treatment of preadipocyte cell lines, such as 3T3-F442A and 3T3-L1, with pioglitazone enhances their differentiation into mature, lipid-accumulating adipocytes. nih.govmdpi.com This effect is characterized by increased triglyceride accumulation and the expression of adipose-specific genes. nih.gov
In vivo studies in obese Zucker rats have shown that pioglitazone induces adipocyte differentiation, leading to an increase in the number of small adipocytes. nih.govdiabetesjournals.org This remodeling of adipose tissue is thought to contribute to improved insulin sensitivity by providing a safe storage depot for lipids, thereby reducing lipotoxicity in other tissues like muscle and liver. frontiersin.org
Anti-Inflammatory Cellular Mechanisms
Pioglitazone exerts significant anti-inflammatory effects at the cellular level. nih.govnih.gov Chronic low-grade inflammation is a known contributor to insulin resistance. patsnap.com Pioglitazone has been shown to reduce the production of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. patsnap.comresearchgate.net
One of the key anti-inflammatory mechanisms of pioglitazone involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govahajournals.orgahajournals.org NF-κB is a transcription factor that plays a central role in inflammatory responses. Pioglitazone can suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes. nih.govahajournals.org
Furthermore, pioglitazone can modulate the inflammatory state of adipose tissue by reducing the infiltration and altering the phenotype of macrophages. plos.org It has been shown to decrease the number of pro-inflammatory M1 macrophages and increase the number of anti-inflammatory M2 macrophages in adipose tissue. plos.org Pioglitazone also reduces the number of mast cells in adipose tissue, which are involved in inflammatory processes. plos.org
In human adipocytes, pioglitazone has been demonstrated to decrease inflammatory responses induced by factors secreted by monocytes/macrophages. physiology.org It also increases the secretion of adiponectin, an adipokine with anti-inflammatory and insulin-sensitizing properties. nih.govuky.edunih.gov This increase in adiponectin appears to be due to post-transcriptional regulation rather than increased gene expression. nih.gov
The anti-inflammatory effects of pioglitazone have also been observed in other cell types, including endothelial cells, where it can attenuate inflammatory responses and improve endothelial function. nih.govmdpi.com
Suppression of Pro-inflammatory Cytokine Synthesis (e.g., TNF-α, IL-1β, IL-6)
Pioglitazone has been demonstrated to significantly decrease the production of key pro-inflammatory cytokines. In studies involving human monocytes, pioglitazone treatment led to a reduction in the secretion of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) oup.comfrontiersin.org. This suppressive effect on cytokine synthesis is a key aspect of its anti-inflammatory properties nih.govnih.gov. For instance, in renal ischemia-reperfusion injury models, pioglitazone administration resulted in a significant decrease in the tissue levels of TNF-α, IL-1β, and IL-6 nih.govspandidos-publications.com. Similarly, in 3T3-L1 adipocytes, pioglitazone partially inhibited the expression of SOCS3 (suppressor of cytokine signaling 3), a protein induced by inflammatory mediators like TNF-α and IL-6 diabetesjournals.org. This suggests that pioglitazone can modulate the inflammatory response by directly targeting the synthesis of these potent signaling molecules.
Effects of Pioglitazone on Pro-inflammatory Cytokines
| Cytokine | Effect | Context/Cell Type | Reference |
|---|---|---|---|
| TNF-α | Suppression/Reduction | Human Monocytes, Renal Tissue, 3T3-L1 Adipocytes | oup.comfrontiersin.orgnih.govspandidos-publications.comdiabetesjournals.org |
| IL-1β | Suppression/Reduction | Human Monocytes, Renal Tissue | oup.comfrontiersin.orgnih.govspandidos-publications.com |
| IL-6 | Suppression/Reduction | Human Monocytes, Renal Tissue, 3T3-L1 Adipocytes | oup.comfrontiersin.orgnih.govspandidos-publications.comdiabetesjournals.org |
Attenuation of Inflammatory Signaling in Various Cell Types
Pioglitazone's anti-inflammatory actions extend across multiple cell types by modulating key signaling pathways.
Immune Cells: In human monocytes and macrophages, pioglitazone inhibits inflammatory signaling by decreasing the expression and activity of Toll-like receptors (TLRs), such as TLR2 and TLR4 oup.com. This leads to reduced activation of the downstream MyD88-dependent signaling pathway and the transcription factor Nuclear Factor-kappa B (NF-κB), a central regulator of inflammation oup.comfrontiersin.org. By activating PPARγ, pioglitazone can skew monocytes and macrophages towards an anti-inflammatory M2 profile frontiersin.org.
Renal Tubular Epithelial Cells: In the context of kidney injury, pioglitazone exerts protective anti-inflammatory effects on renal tubular epithelial cells. It has been shown to modulate the PPARγ/miRNA-124/STAT3 signaling pathway nih.govspandidos-publications.comnih.govresearchgate.net. This action helps ameliorate inflammation induced by injured tubular cells nih.govnih.govresearchgate.net. Furthermore, in primary tubular epithelial cells, pioglitazone can decrease the expression of inflammatory chemokines like Ccl2, which is induced by Transforming Growth Factor-beta (TGF-β) nih.gov.
Endothelial Cells: Pioglitazone has demonstrated the ability to attenuate inflammation in endothelial cells. It can prevent the activation of the NF-κB and ERK1/2 signaling pathways, which are associated with neuroinflammation and compromised blood-brain barrier integrity nih.gov. By regulating these pathways, pioglitazone can reduce the expression of adhesion molecules that facilitate leukocyte transmigration nih.gov. Studies have also shown that pioglitazone improves endothelial function, which is often impaired by inflammatory conditions nih.govresearchgate.net.
Vascular Smooth Muscle Cells (VSMCs): In VSMCs, pioglitazone's effects are linked to the TGF-β signaling pathway. It can influence inflammatory and remodeling processes by inducing apoptosis, which involves the secretion of TGF-β1 and subsequent nuclear recruitment of phospho-Smad2 diabetesjournals.orgnih.gov.
Regulation of Adhesion Molecules (e.g., VCAM-1)
Pioglitazone influences the interaction between leukocytes and the vascular endothelium by regulating the expression of cellular adhesion molecules nih.gov. It has been shown to inhibit the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) protein and mRNA in activated human umbilical vein endothelial cells (HUVEC) nih.govresearchgate.net. This inhibitory effect on VCAM-1 can reduce the binding of monocytes to the endothelium nih.gov. In patients with hypertension and type 2 diabetes, pioglitazone treatment significantly reduced serum levels of VCAM-1 nih.gov. However, its effect on other adhesion molecules like ICAM-1 and E-selectin appears to be less pronounced nih.govresearchgate.net.
Oxidative Stress Response and Antioxidant Pathways
Modulation of Reactive Oxygen Species (ROS) Production
Pioglitazone has been shown to play a significant role in mitigating oxidative stress by reducing the production of Reactive Oxygen Species (ROS) frontiersin.org. Oxidative stress arises from an imbalance between the generation and scavenging of ROS, which can damage cellular components frontiersin.org. Studies have demonstrated that pioglitazone can inhibit ROS production in various contexts. For example, it nearly completely prevented gentamicin-induced ROS production in mouse organ of Corti explants researchgate.net. In atrial mitochondria of diabetic rabbits, pioglitazone treatment reduced mitochondrial ROS production frontiersin.org. Furthermore, it has been found to attenuate the generation of ROS induced by advanced glycation end products (AGEs) in vascular smooth muscle cells nih.gov. This reduction in ROS is a key mechanism behind its protective effects against oxidative damage frontiersin.orgnih.gov.
Impact on Antioxidant Enzyme Systems (e.g., Superoxide Dismutase)
In addition to reducing ROS production, pioglitazone enhances the cellular antioxidant defense systems. It has been shown to increase the activity of Superoxide Dismutase (SOD), a crucial antioxidant enzyme that counteracts the burden of ROS frontiersin.org. In a rabbit model of diabetes, pioglitazone treatment increased serum SOD activity frontiersin.org. This effect is linked to the PPAR-γ/PGC-1α signaling pathway, which can modulate the expression of manganese-superoxide dismutase (Mn-SOD) frontiersin.org. While some studies show this positive impact on antioxidant enzymes, it is noted that pioglitazone treatment did not alter the expression levels of endogenous or transgenic SOD1 in a mouse model of amyotrophic lateral sclerosis jneurosci.org.
Cell Proliferation, Migration, and Apoptosis
Pioglitazone exerts significant effects on fundamental cellular processes, including proliferation, migration, and programmed cell death (apoptosis).
Cell Proliferation: Pioglitazone generally acts as an inhibitor of cell proliferation across various cell types. In several human pancreatic and non-small cell lung cancer cell lines, pioglitazone treatment resulted in a dose-dependent inhibition of proliferation nih.govnih.govspandidos-publications.com. Similarly, it has been shown to reduce the proliferation of prostate cancer cells and vascular smooth muscle cells (VSMCs) diabetesjournals.orgnih.govnih.gov. This anti-proliferative effect is often linked to its ability to regulate genes that control cell growth and differentiation nih.goviiarjournals.org.
Cell Migration: The compound has also been found to suppress cell migration and invasion, key processes in cancer metastasis. In prostate cancer cells, pioglitazone suppressed cell migration nih.gov. Studies on pancreatic cancer cells also suggest that pioglitazone can inhibit metastasis nih.govspandidos-publications.com. In breast cancer cells, the co-administration of pioglitazone with doxorubicin reduced cell migration to a greater extent than doxorubicin alone proquest.com.
Apoptosis: Pioglitazone has been shown to induce apoptosis in a variety of cell types. In human vascular smooth muscle cells from both diabetic and non-diabetic patients, pioglitazone induced apoptosis through a mechanism involving the TGF-β1/Smad-2 pathway diabetesjournals.orgnih.gov. It also induces apoptosis in macrophages found in human adipose tissue, an effect mediated by the activation of caspase-3 and caspase-9 uky.edu. Furthermore, in several types of cancer cells, including renal and lung cancer cells, pioglitazone treatment leads to apoptotic cell death by modulating the expression of apoptosis-regulatory proteins such as Bcl-2 and c-FLIP(L) nih.govnih.govspandidos-publications.com.
Summary of Pioglitazone's Effects on Cellular Processes
| Cellular Process | Effect | Affected Cell Types (Examples) | Reference |
|---|---|---|---|
| Proliferation | Inhibition | Pancreatic Cancer Cells, Lung Cancer Cells, Prostate Cancer Cells, Vascular Smooth Muscle Cells | diabetesjournals.orgnih.govnih.govnih.govspandidos-publications.comnih.gov |
| Migration | Suppression/Inhibition | Prostate Cancer Cells, Pancreatic Cancer Cells, Breast Cancer Cells | nih.govspandidos-publications.comnih.govproquest.com |
| Apoptosis | Induction | Vascular Smooth Muscle Cells, Macrophages, Renal Cancer Cells, Lung Cancer Cells | diabetesjournals.orgnih.govnih.govuky.edunih.govspandidos-publications.com |
Modulation of Cell Cycle and Growth Arrest
Pioglitazone has been demonstrated to exert significant control over the cell cycle, frequently leading to growth arrest in various cell types. A common finding across multiple studies is the induction of cell cycle arrest at the G0/G1 phase. This effect has been observed in carcinoid cells, where Pioglitazone treatment led to an increased percentage of cells in the G0/G1 phase and a corresponding decrease in the S phase population diabetesjournals.org. Similarly, in the chronic myeloid leukemia cell line K-562, Pioglitazone induced G0/G1 arrest, a phenomenon confirmed by the increased expression of the cell cycle inhibitor p27 frontiersin.org.
In renal adenocarcinoma cells, Pioglitazone has been shown to induce sub-G1 cell cycle arrest, which is indicative of cytotoxic activity core.ac.ukbohrium.com. The underlying mechanisms for this cell cycle modulation often involve the upregulation of cyclin-dependent kinase inhibitors. For instance, in carcinoid cells, the blockade of G1-to-S phase progression by Pioglitazone is associated with the upregulation of p21waf1/cip1 diabetesjournals.org. Furthermore, in acute promyelocytic leukemia cells, Pioglitazone has been found to arrest the cell population in the sub-G1 phase in a p21-dependent manner researchgate.net.
Induction of Apoptosis in Specific Cell Lines
A substantial body of evidence highlights Pioglitazone's capacity to induce apoptosis, or programmed cell death, in a variety of cell lines, particularly those of cancerous origin. The mechanisms governing this pro-apoptotic effect are diverse and can be either dependent on or independent of caspase activation.
In human clear cell renal cell carcinoma (Caki) cells, Pioglitazone induces apoptosis in a dose-dependent manner through a caspase-dependent signaling pathway nih.govnih.govnih.gov. This process involves the downregulation of the anti-apoptotic proteins c-FLIP(L) and Bcl-2 nih.govnih.govnih.gov. Similarly, in non-small cell lung cancer (NSCLC) cells H1299 and H460, Pioglitazone treatment resulted in a significant increase in both early and late apoptosis mdpi.com. The apoptotic effect of Pioglitazone has also been noted in prostate cancer cells and human uterine leiomyosarcoma cells, where it activates the intrinsic apoptotic pathway by upregulating proteins such as p53, p21, Bax, and Bad, and cleaved caspase-3 nih.gov.
Interestingly, the role of caspases in Pioglitazone-induced apoptosis can vary between cell types. While apoptosis is caspase-dependent in Caki and prostate cancer cells, it has been reported to occur via a caspase-independent pathway in bladder cancer cells nih.govnih.gov. Furthermore, Pioglitazone has been shown to induce apoptosis in macrophages, a process that is dependent on PPARγ activation diabetesjournals.org.
Table 1: Effects of Pioglitazone on Apoptosis in Different Cell Lines
| Cell Line | Type of Cancer/Cell | Key Findings on Apoptosis | Citations |
|---|---|---|---|
| Caki | Human Clear Cell Renal Cell Carcinoma | Induces dose-dependent, caspase-dependent apoptosis; downregulates c-FLIP(L) and Bcl-2. | nih.govnih.govnih.gov |
| H1299 and H460 | Human Non-Small Cell Lung Cancer | Significant increase in early and late apoptosis. | mdpi.com |
| K-562 | Chronic Myeloid Leukemia | Increases pro-apoptotic activity, evidenced by cleavage of caspase 3 and PARP. | frontiersin.org |
| SK-UT-1 | Human Uterine Leiomyosarcoma | Activates intrinsic apoptotic pathway; upregulates p53, p21, Bax, Bad, and cleaved caspase-3. | nih.gov |
| Prostate Cancer Cells | Prostate Cancer | Induces apoptosis. | |
| Macrophages (THP1) | Human Monocytic Cell Line | Induces apoptosis in a dose- and time-dependent manner via PPARγ activation. | diabetesjournals.org |
| Carcinoid Cells (NCI-H727) | Lung Carcinoid Tumor | Sensitizes cells to TRAIL-induced apoptosis through induction of p21waf1/cip1. | diabetesjournals.org |
Inhibition of Cell Migration
Beyond its effects on cell proliferation and survival, Pioglitazone has also been found to impede cell migration, a critical process in cancer metastasis. In both primary and metastatic prostate cancer cells, Pioglitazone has been shown to suppress cell migration plos.org. This inhibition of migration is accompanied by an induction of the epithelial marker E-Cadherin in primary prostate cancer cells, suggesting a potential reversal of the epithelial-to-mesenchymal transition, a key step in metastasis plos.org.
Mitochondrial Dynamics and Metabolism
The mitochondrion, a central hub for cellular energy production and signaling, is another key target of Pioglitazone's actions. The compound has been shown to influence mitochondrial biogenesis, oxidative phosphorylation, and ATP production.
Enhancement of Mitochondrial Biogenesis
Pioglitazone has been consistently shown to promote mitochondrial biogenesis, the process of generating new mitochondria. In human subcutaneous adipose tissue, treatment with Pioglitazone significantly increased the mitochondrial DNA copy number diabetesjournals.orgnih.govdiabetesjournals.org. This was accompanied by an increased expression of key regulators of mitochondrial biogenesis, including peroxisome proliferator-activated receptor-gamma coactivator-1alpha (PGC-1α) and mitochondrial transcription factor A (TFAM) diabetesjournals.orgfrontiersin.orgnih.gov. The upregulation of PGC-1α by Pioglitazone is a crucial mechanism, as PGC-1α is a master regulator of mitochondrial biogenesis frontiersin.orgplos.orgnih.govresearchgate.netnih.gov. This effect on mitochondrial biogenesis has also been observed in skeletal muscle and the brain plos.orgfrontiersin.org.
Effects on Oxidative Phosphorylation (OXPHOS)
The impact of Pioglitazone on oxidative phosphorylation, the primary mechanism for ATP production in mitochondria, is complex and appears to be multifaceted. Some studies indicate that Pioglitazone can act as a mild uncoupler of oxidative phosphorylation, which means it can reduce the efficiency of ATP synthesis nih.govmdpi.comnih.gov. This uncoupling effect is partly dependent on the ATP/ADP translocase nih.govmdpi.com.
Furthermore, Pioglitazone has been shown to directly interact with and inhibit components of the mitochondrial respiratory chain. Specifically, it can lead to the inactivation and disassembly of Complex I, a critical enzyme complex in the electron transport chain bohrium.comnih.gov. In vitro studies have also demonstrated a decrease in the activity of Complex III upon Pioglitazone treatment nih.gov. However, other studies have reported that Pioglitazone can improve the protein abundance of components of the oxidative phosphorylation machinery in the skeletal muscle of individuals with type 2 diabetes nih.gov.
Impact on Mitochondrial ATP Production
The net effect of Pioglitazone on mitochondrial ATP production appears to be context-dependent, with reports of both inhibition and maintenance or even promotion of ATP synthesis. The inhibitory effects on Complex I and the uncoupling of oxidative phosphorylation can lead to a reduction in mitochondrial ATP production mdpi.comnih.gov. In isolated mitochondria from hepatocytes and human skeletal muscle, Pioglitazone has been shown to inhibit pyruvate-driven ATP synthesis nih.gov.
Table 2: Summary of Pioglitazone's Effects on Mitochondrial Dynamics and Metabolism
| Parameter | Effect of Pioglitazone | Key Mechanisms and Findings | Citations |
|---|---|---|---|
| Mitochondrial Biogenesis | Enhancement | Increases mitochondrial DNA copy number; upregulates PGC-1α and TFAM expression. | diabetesjournals.orgfrontiersin.orgnih.govdiabetesjournals.orgplos.orgnih.govresearchgate.netnih.govfrontiersin.org |
| Oxidative Phosphorylation (OXPHOS) | Modulation | Acts as a mild uncoupler; inhibits and disassembles Complex I; may improve OXPHOS protein abundance in certain contexts. | bohrium.comnih.govnih.govmdpi.comnih.govplos.orgnih.gov |
| Mitochondrial ATP Production | Context-Dependent | Can inhibit pyruvate-driven ATP synthesis; can also maintain or promote ATP production under specific stress conditions. | researchgate.netmdpi.comnih.govnih.govfrontiersin.org |
Structural Biology and Ligand Receptor Interactions
Crystal Structures of Pioglitazone-Bound PPARγ Ligand Binding Domain (LBD)
High-resolution X-ray crystal structures of the PPARγ LBD in complex with Pioglitazone (B448) have provided critical insights into its binding mechanism. nih.govrcsb.org The PPARγ LBD is composed of 13 alpha-helices and a small beta-sheet, forming a large, Y-shaped ligand-binding pocket of approximately 1,300 ų. nih.govresearchgate.netjst.go.jp Upon binding, Pioglitazone adopts a U-shaped conformation deep within this pocket. frontiersin.org The crystal structure of the Pioglitazone-PPARγ LBD complex has been determined at a resolution of 1.8 Å. nih.govrcsb.org
The binding of Pioglitazone is anchored by a network of hydrogen bonds between its acidic thiazolidinedione (TZD) head group and polar amino acid residues within the binding pocket. nih.govjst.go.jp Two carbonyl groups and the nitrogen atom of the TZD ring are key to these interactions. Specifically, the TZD head group forms hydrogen bonds with Serine-289 (Ser289), Histidine-323 (His323), Histidine-449 (His449), and Tyrosine-473 (Tyr473) in Helix 12. nih.govjst.go.jp This interaction network is crucial for stabilizing the ligand within the pocket and initiating the conformational changes required for receptor activation. nih.gov Unlike some of its metabolites, there is no evidence of water-mediated hydrogen bonds contributing to the interaction between Pioglitazone and the PPARγ LBD in the crystal structure. nih.govnih.gov
Table 1: Key Hydrogen Bond Interactions between Pioglitazone and PPARγ LBD
| Pioglitazone Moiety | PPARγ LBD Residue | Helix Location |
|---|---|---|
| Thiazolidinedione (TZD) Head Group | Serine-289 (Ser289) | Helix 3 |
| Thiazolidinedione (TZD) Head Group | Histidine-323 (His323) | Helix 5 |
| Thiazolidinedione (TZD) Head Group | Histidine-449 (His449) | Helix 11 |
Helix 12 (H12), also known as the activation function-2 (AF-2) helix, plays a pivotal role in the activation of PPARγ. frontiersin.orgnih.gov In the absence of a ligand (apo form), H12 is highly flexible. micar21.com The hydrogen bond between the TZD head group of Pioglitazone and Tyr473 in H12 is critical for locking H12 into a stable, "active" conformation. frontiersin.orgnih.gov This stabilization creates a binding surface for the recruitment of transcriptional coactivators, which is the final step in initiating the transcription of target genes. frontiersin.orgjst.go.jp Molecular dynamics simulations suggest that H12 can exist in both an agonist and an antagonist conformation, and the binding of an agonist like Pioglitazone stabilizes the former. micar21.com
Structural Activity Relationships (SAR) for PPARγ Activation
The chemical structure of thiazolidinediones is directly related to their activity as PPARγ agonists. The general structure consists of three key components: an acidic TZD head group, a central aromatic ring, and a variable hydrophobic side chain. researchgate.net
The Thiazolidinedione Head Group : This acidic moiety is essential for binding, as it forms the critical hydrogen bonds with the AF-2 pocket and Helix 12 residues that stabilize the active conformation of the receptor. nih.gov
The Central Aromatic Ring : This component serves as a scaffold, positioning the other two parts of the molecule correctly within the large binding pocket through hydrophobic interactions. frontiersin.org
Comparative Analysis with Metabolites (e.g., 1-hydroxypioglitazone)
In vivo, Pioglitazone is metabolized into several compounds, with 1-hydroxypioglitazone (PioOH) being one of the most abundant. nih.gov This metabolite retains the ability to activate PPARγ, but with altered characteristics. nih.govnih.gov
Structural and functional comparisons between Pioglitazone (Pio) and 1-hydroxypioglitazone (PioOH) reveal significant differences in their interaction with the PPARγ LBD. nih.govnih.gov PioOH consistently demonstrates a lower binding affinity and reduced potency compared to the parent compound. nih.govnih.govresearchgate.net
The structural basis for this reduced potency lies in an altered hydrogen bonding network. nih.govnih.gov X-ray crystallography of the PioOH-bound PPARγ LBD shows the formation of water-mediated bonds, which differs from the direct hydrogen bonds formed by Pioglitazone. nih.govnih.gov Despite its lower potency, solution-state structural analysis has shown that PioOH is more effective at stabilizing the AF-2 coactivator binding surface than Pioglitazone. nih.govbiorxiv.org This enhanced stabilization of the active conformation leads to a slightly greater maximal transcriptional response, or efficacy, in certain cellular assays. nih.govnih.gov
Table 2: Comparative Activity of Pioglitazone and its Metabolite
| Compound | Relative Binding Affinity | Relative Potency (EC50) | Transcriptional Efficacy |
|---|---|---|---|
| Pioglitazone (Pio) | Higher | Higher (Lower EC50) | Standard |
This indicates that the hydroxylation of Pioglitazone affects both its potency and efficacy as a PPARγ agonist, providing a nuanced understanding of its in vivo activity. nih.gov
Table of Compounds Mentioned
| Compound Name |
|---|
| Pioglitazone |
| 1-hydroxypioglitazone |
| Rosiglitazone (B1679542) |
| Troglitazone |
Impact on Coregulator Recruitment and Transcriptional Efficacy
The binding of Pioglitazone to the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) ligand-binding domain (LBD) induces a series of conformational changes that are central to its function as a transcriptional activator. In its unliganded state, PPARγ is often associated with corepressor proteins, such as the Nuclear Receptor Corepressor (NCoR) and Silencing Mediator of Retinoid and Thyroid hormone receptors (SMRT), which inhibit gene transcription. researchgate.netnih.gov The binding of an agonist like Pioglitazone stabilizes an "active" conformation of the receptor. frontiersin.orgscispace.com
A key structural change occurs in the C-terminal Activation Function-2 (AF-2) domain, which includes helix 12. frontiersin.org Pioglitazone's thiazolidinedione (TZD) head group interacts with residues in helix 12, locking the protein in a conformation that facilitates the dissociation of corepressors and the recruitment of coactivators. researchgate.netfrontiersin.org These coactivator proteins, which often contain an LXXLL motif, bind to a hydrophobic groove created by the repositioned AF-2 domain. This ligand-dependent switch from a corepressor-bound, transcriptionally silent state to a coactivator-bound, transcriptionally active state is the primary mechanism of PPARγ agonism. frontiersin.org
The assembly of this multi-protein complex, including the PPARγ-RXR heterodimer and various coactivators, then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. frontiersin.orgnih.gov This leads to the initiation of transcription for genes involved in glucose and lipid metabolism, and adipogenesis. nih.gov Studies have demonstrated that Pioglitazone is a selective activator of human PPARγ, with weaker activity towards the PPARα isotype. nih.govnih.gov The transcriptional efficacy of Pioglitazone is directly linked to its ability to induce these conformational changes and effectively recruit the necessary coactivator machinery to regulate gene expression. nih.govresearchgate.net
| Coregulator Type | Coregulator Example | State in Absence of Pioglitazone | State in Presence of Pioglitazone | Functional Outcome |
|---|---|---|---|---|
| Corepressor | NCoR (Nuclear Receptor Corepressor) | Bound to PPARγ | Dissociated from PPARγ | De-repression of target genes |
| Corepressor | SMRT (Silencing Mediator of Retinoid and Thyroid hormone receptors) | Bound to PPARγ | Dissociated from PPARγ | De-repression of target genes |
| Coactivator | SRC-1 (Steroid Receptor Coactivator-1) | Not Bound | Recruited to PPARγ | Activation of target gene transcription |
| Coactivator | PGC-1α (PPARγ coactivator-1α) | Not Bound | Recruited to PPARγ | Activation of target gene transcription |
Solution-State Structural Analysis (e.g., Nuclear Magnetic Resonance, Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry)
While X-ray crystallography provides high-resolution static snapshots of the Pioglitazone-PPARγ complex, solution-state structural analysis techniques offer complementary insights into the conformational dynamics and stability of this interaction in a more physiological environment. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) are powerful tools for probing these dynamics. nih.govresearchgate.net
NMR studies can be used to confirm the formation and stoichiometry of ligand-receptor complexes in solution. For instance, ¹H-NMR spectroscopic analysis has been employed to study the inclusion complex of Pioglitazone, confirming its ability to interact with other molecules in an aqueous environment and providing details on which parts of the molecule are involved in the interaction. researchgate.net
HDX-MS is particularly useful for comparing the effects of different ligands on the receptor's conformational stability. nih.govresearchgate.net This technique measures the rate at which backbone amide hydrogens exchange with deuterium in the solvent. Regions of the protein that are flexible or solvent-exposed will exchange more rapidly, while regions that are structured or buried within the protein core or at a binding interface will exchange more slowly. Studies comparing Pioglitazone with its major in vivo metabolite, 1-hydroxypioglitazone (PioOH), have utilized HDX-MS to reveal subtle differences in their effects on PPARγ dynamics. nih.gov These analyses showed that while both compounds bind to the receptor, the metabolite induced a greater stabilization of the AF-2 surface compared to the parent Pioglitazone. nih.gov This enhanced stabilization of the coactivator binding surface was correlated with altered thermodynamics of coactivator binding and increased transcriptional efficacy, demonstrating that solution-state dynamics are critically linked to the functional output of the receptor. nih.gov
| Technique | Parameter Measured | Key Finding for Pioglitazone-PPARγ Interaction | Reference |
|---|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Proton chemical shifts, spatial proximity (ROESY) | Confirms complex formation in solution and identifies interacting molecular surfaces. | researchgate.net |
| Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) | Rate of deuterium uptake by backbone amides | Binding of Pioglitazone stabilizes the AF-2 domain, reducing its flexibility and solvent exposure. | nih.gov |
| HDX-MS (Comparative Study) | Differential deuterium uptake vs. metabolite | Pioglitazone's metabolite (PioOH) imparts greater stabilization to the AF-2 surface than Pioglitazone itself, correlating with higher efficacy. | nih.gov |
Preclinical Research Methodologies and Models for Mechanistic Investigation
In Vitro Cellular Models
In vitro cellular models are fundamental in dissecting the direct effects of Pioglitazone (B448) on specific cell types implicated in metabolic diseases, vascular conditions, and cancer. These models facilitate high-throughput screening and deep mechanistic studies.
These cell types are primary targets for Pioglitazone's metabolic effects. In vitro studies using these cultured cells have been crucial in understanding its role in insulin (B600854) sensitization and inflammation.
Cultured Adipocytes: Studies using cultured adipocytes have shown that Pioglitazone promotes the differentiation of preadipocytes into mature, insulin-sensitive adipocytes. This process, known as adipogenesis, is thought to contribute to the redistribution of fat from visceral to subcutaneous depots. In vitro models have demonstrated that Pioglitazone treatment leads to a remodeling of glycerophospholipids in adipose tissue, characterized by a decrease in lipids containing arachidonic acid, which may contribute to its anti-inflammatory effects frontiersin.org. While it promotes adipocyte differentiation, Pioglitazone does not appear to induce significant apoptosis in mature, differentiated human adipocytes in vitro nih.gov.
Cultured Macrophages: Macrophage cell lines, such as the human monocyte line THP-1, and bone marrow-derived macrophages (BMDMs) are extensively used to study Pioglitazone's anti-inflammatory properties. Research shows that Pioglitazone induces apoptosis in macrophages, a mechanism that may reduce macrophage infiltration in adipose tissue nih.gov. This effect is mediated through the activation of caspase-3 and caspase-9 nih.gov. Furthermore, Pioglitazone has been shown to promote the polarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype, an effect dependent on the PPARγ pathway spandidos-publications.com. It also enhances the clearance of apoptotic cells (efferocytosis) by macrophages, although this effect may be context-dependent in advanced atherosclerotic lesions ahajournals.org.
Cultured Hepatocytes: The direct effects of Pioglitazone on liver cells are investigated using primary hepatocytes and hepatoma cell lines like H4IIE and HepG2. In vitro studies reveal that Pioglitazone can directly inhibit hepatocellular glucose production from lactate and pyruvate nih.gov. This is achieved by inhibiting mitochondrial pyruvate metabolism, independent of changes in the expression of key gluconeogenic enzymes nih.gov. In rat hepatoma cells, Pioglitazone acts as an insulin sensitizer, enhancing both basal and insulin-stimulated DNA synthesis nih.gov. At higher concentrations, Pioglitazone has been observed to reduce cell viability and ATP content in HepG2 cells researchgate.net.
Cultured Skeletal Muscle Cells: Primary human skeletal muscle cells and cell lines like C2C12 are used to model Pioglitazone's impact on glucose uptake and lipid metabolism. In these models, Pioglitazone improves insulin signaling pathways. For instance, it has been shown to enhance PI3 kinase activity in C2C12 cells acs.org. Studies on primary skeletal muscle cells from obese, insulin-resistant individuals show that Pioglitazone can restore some abnormalities in protein-protein interactions involving protein phosphatase 2A (PP2A), which may contribute to its insulin-sensitizing effects acs.org.
Table 1: In Vitro Studies of Pioglitazone on Metabolic Cell Lines
| Cell Type/Model | Key Finding | Mechanistic Insight |
|---|---|---|
| Human Adipocytes | No significant increase in apoptosis. | Selective cellular effects of PPARγ activation. |
| THP-1 Macrophages | Induces apoptosis in a dose- and time-dependent manner. | Activation of caspase-3 and caspase-9 pathways. |
| Bone Marrow-Derived Macrophages | Promotes polarization to anti-inflammatory M2 phenotype. | PPARγ-dependent upregulation of M2 markers. |
| H4IIE Hepatocytes | Inhibits pyruvate-driven glucose production. | Direct inhibition of mitochondrial pyruvate metabolism. |
| Primary Human Skeletal Muscle Cells | Restores abnormal insulin- and Pioglitazone-responsive protein interactions. | Modulation of protein phosphatase 2A (PP2A) complexes. |
The vascular endothelium and smooth muscle are critical sites for Pioglitazone's cardiovascular effects.
Endothelial Cells: In vitro studies often use endothelial progenitor cells (EPCs) and human brain endothelial cells (hCMEC/D3). Pioglitazone has been shown to improve the viability and tube formation capacity of EPCs isolated from subjects with impaired glucose tolerance nih.govnih.gov. It also exerts anti-inflammatory effects by reducing the expression of adhesion molecules like ICAM-1 and VCAM-1, and the cytokine TNFα in EPCs nih.gov. These effects are shown to be PPARγ-specific, as they are blocked by PPARγ antagonists nih.govnih.gov.
Vascular Smooth Muscle Cells (VSMCs): Primary cultures of rat and human aortic VSMCs are used to investigate Pioglitazone's role in atherosclerosis and restenosis. Studies demonstrate that Pioglitazone inhibits the proliferation of VSMCs induced by growth factors like PDGF ahajournals.org. It also enhances apoptosis in VSMCs, an effect that is mediated by increasing nitric oxide (NO) production and also through a pathway involving TGF-β1 and the nuclear recruitment of phospho-Smad2 nih.govnih.gov. This pro-apoptotic effect may contribute to the regression of intimal hyperplasia nih.gov.
Table 2: In Vitro Studies of Pioglitazone on Vascular Cell Lines
| Cell Type/Model | Key Finding | Mechanistic Insight |
|---|---|---|
| Endothelial Progenitor Cells (EPCs) | Improved viability and angiogenic capacity; reduced inflammation. | PPARγ-dependent reduction of ICAM-1, VCAM-1, and TNFα. |
| Rat Aortic VSMCs | Enhanced cytokine-induced apoptosis. | Increased expression of inducible nitric oxide synthase (iNOS). |
| Rat Aortic VSMCs | Induced apoptosis. | PPARγ activation leading to TGF-β1 release and Smad2 nuclear recruitment. |
| Human Aortic VSMCs | Inhibited PDGF-induced proliferation. | Activation of AMP-activated protein kinase (AMPK). |
To understand the direct effects of Pioglitazone on insulin secretion and beta-cell health, researchers use isolated pancreatic islets and beta-cell lines.
Pancreatic Islets and Beta-Cell Lines: Studies on isolated human and rat islets, as well as beta-cell lines like INS-1, have shown that Pioglitazone can protect beta-cells from apoptosis induced by high glucose and inflammatory cytokines like Interleukin-1β oup.com. This protective effect is linked to the inhibition of NFκB activation oup.com. Furthermore, Pioglitazone has been found to preserve beta-cell function by reducing endoplasmic reticulum (ER) stress and inflammatory responses induced by lipotoxicity e-enm.org. In some models, short-term exposure to Pioglitazone has been shown to acutely reduce glucose-stimulated insulin secretion at submaximal glucose levels researchgate.net.
Table 3: In Vitro Studies of Pioglitazone on Pancreatic Beta-Cells
| Cell Type/Model | Key Finding | Mechanistic Insight |
|---|---|---|
| Human Islets | Protected against glucose- and IL-1β-induced apoptosis. | Blockade of NFκB activation. |
| MIN6 Beta-Cells | Attenuated palmitate-induced inflammation and ER stress. | Reduction of ER stress markers (ATF6α, GRP78) and inflammatory chemokines. |
| INS-1 Beta-Cells | Improved glucose-stimulated calcium signaling after chronic in vivo treatment. | Reduced basal intracellular calcium levels. |
The potential anti-neoplastic properties of Pioglitazone are explored using various cancer cell lines.
Prostate Cancer Cell Lines: In prostate cancer cell lines such as the primary-derived 22RV1 and metastatic PC3, Pioglitazone has been shown to significantly reduce cell proliferation nih.govnih.gov. Mechanistically, it induces metabolic reprogramming, shifting metabolism towards glycolysis in primary cells and increasing fatty acid oxidation in metastatic cells, ultimately reducing mitochondrial ATP production nih.gov. It has also been observed to suppress cell migration and promote an epithelial phenotype nih.gov.
Bladder Cancer Cell Lines: The effect of Pioglitazone on urothelial cells is complex. Some in vitro studies have demonstrated that Pioglitazone can suppress the growth of benign urothelial and bladder cancer cells diabetesjournals.org. One study using an in vitro model of urothelial neoplastic transformation (SV-HUC-1 cells induced by a carcinogen) found that Pioglitazone significantly inhibited this malignant transformation researchgate.net. This was associated with the upregulation of tumor suppressors like p53 and PTEN researchgate.net.
Renal Clear Cell Carcinoma Cell Lines: In the renal adenocarcinoma cell line 769-P, Pioglitazone demonstrated an ability to inhibit proliferation and viability. It induced cell cycle arrest at the sub-G1 phase and promoted apoptosis researchgate.net. Notably, combined treatment with Pioglitazone and the chemotherapeutic agent Methotrexate increased the sensitivity of the cancer cells to Methotrexate researchgate.net.
Table 4: In Vitro Studies of Pioglitazone on Cancer Cell Lines
| Cell Type/Model | Key Finding | Mechanistic Insight |
|---|---|---|
| PC3 & 22RV1 (Prostate) | Reduced cell proliferation and migration. | Induced metabolic reprogramming and an epithelial phenotype. |
| SV-HUC-1 (Urothelial) | Inhibited carcinogen-induced neoplastic transformation. | Upregulation of p53 and PTEN; downregulation of NF-κB. |
| 769-P (Renal) | Inhibited proliferation and increased sensitivity to Methotrexate. | Induction of sub-G1 cell cycle arrest and apoptosis. |
| LN-229 (Glioma) | Exhibits antineoplastic effects. | Serves as a basis for in vivo xenograft models. nih.gov |
To investigate whether Pioglitazone can access the central nervous system and exert effects there, in vitro models of the blood-brain barrier (BBB) are employed.
In Vitro BBB Models: A common model consists of a co-culture of human primary brain-like endothelial cells (BLECs) with human brain pericytes mdpi.com. Studies using this model have shown that Pioglitazone can attenuate inflammation at the BBB. For example, it reduces the increased permeability, expression of adhesion molecules (VCAM-1, ICAM-1), and monocyte transmigration caused by the inflammatory cytokine TNFα mdpi.comnih.gov. The immortalized human brain endothelial cell line hCMEC/D3 is also used, where Pioglitazone has been shown to increase the expression of fatty acid-binding protein 5 (FABP5), a key protein for trafficking docosahexaenoic acid (DHA) into the brain acs.orgmonash.edu.
Table 5: In Vitro Studies of Pioglitazone on Blood-Brain Barrier Models
| Cell Type/Model | Key Finding | Mechanistic Insight |
|---|---|---|
| Human BLECs & Pericytes | Attenuated TNFα-induced BBB permeability and inflammation. | Reduced expression of VCAM-1 and ICAM-1; halted monocyte transmigration. |
| hCMEC/D3 Cells | Increased expression of FABP5. | PPARγ-mediated regulation of a key fatty acid transport protein. |
Ex Vivo Tissue Preparations for Functional and Biochemical Assays
Ex vivo studies use tissues isolated from organisms, allowing for the study of cellular function and biochemical processes in a more integrated system than cultured cells, while still permitting experimental control.
Adipose Tissue: Explants of human subcutaneous and visceral adipose tissue are used to study inflammatory responses. These preparations have shown that Pioglitazone can reduce the expression of pro-inflammatory adipokines and chemokines that are induced by factors secreted from macrophages.
Skeletal Muscle: Isolated skeletal muscle tissue from animal models is used for functional and metabolic analysis. High-resolution respirometry on muscle fibers can assess mitochondrial respiratory capacity nih.gov. 31P magnetic resonance spectroscopy has been used on ex vivo muscle to assess high-energy phosphate metabolism, showing that Pioglitazone treatment can decrease phosphocreatine loss during exercise, indicating improved mitochondrial function nih.gov.
Pancreatic Islets: Islets isolated from rodent models of diabetes (e.g., db/db mice) are used for functional assays. Ex vivo analysis of these islets has demonstrated that prior in vivo treatment with Pioglitazone restores glucose-stimulated insulin secretion and improves calcium signaling dynamics researchgate.net.
Splenocytes: Splenocytes isolated from non-diabetic animals have been used to study the compound's effects on immune cells. In vitro treatment of these ex vivo cells showed that Pioglitazone did not alter PPARγ levels, in contrast to its effects on hepatocytes researchgate.net.
Table 6: Ex Vivo Studies of Pioglitazone on Isolated Tissues
| Tissue Preparation | Key Finding | Assay/Methodology |
|---|---|---|
| Skeletal Muscle (mice) | Partially restored metabolic and lipidomic dysregulation caused by cancer. | Liquid chromatography-tandem mass spectrometry (LC-MS/MS). |
| Skeletal Muscle (human) | Improved high-energy phosphate metabolism. | 31P Magnetic Resonance Spectroscopy. |
| Pancreatic Islets (db/db mice) | Restored glucose-stimulated insulin secretion and calcium signaling. | Perifusion assays and calcium imaging (fura-2). |
| Splenocytes (rat) | Did not alter PPARγ levels. | Western Blot Analysis. |
Animal Models (Focus on Molecular and Cellular Mechanistic Insights)
To dissect the molecular and cellular mechanisms of Pioglitazone, a variety of animal models are employed in preclinical research. These models allow for the investigation of the drug's effects in a complex biological system, providing insights that are not attainable through in vitro studies alone. Genetically modified rodents and models where a disease state is induced are particularly valuable in elucidating the specific pathways through which Pioglitazone exerts its therapeutic effects.
Genetically Modified Rodent Models (e.g., PPARα-deficient mice, apolipoprotein E knockout mice)
Genetically modified rodent models are instrumental in identifying the specific receptors and pathways that are essential for the action of Pioglitazone. By removing or altering a particular gene, researchers can determine its role in the drug's mechanism.
Peroxisome Proliferator-Activated Receptor α (PPARα)-deficient mice have been used to demonstrate that some of the anti-inflammatory effects of Pioglitazone are dependent on PPARα. In one study, Pioglitazone was shown to repress the expression of vascular cell adhesion molecule-1 (VCAM-1) and induce the expression of IκBα, an inhibitor of the pro-inflammatory NF-κB pathway, in wildtype mice. However, these effects were absent in PPARα-deficient mice, indicating that Pioglitazone can regulate these inflammatory markers in a PPARα-dependent manner. nih.gov This suggests a novel mechanism for the anti-inflammatory properties of Pioglitazone, extending beyond its known activity as a PPARγ agonist.
Apolipoprotein E (ApoE) knockout mice are a widely used model for studying atherosclerosis. These mice spontaneously develop high levels of cholesterol and atherosclerotic plaques. In this model, Pioglitazone has been shown to attenuate the development of atherosclerosis. nih.govahajournals.orgdiabetesjournals.org Mechanistic studies in these mice have revealed several key actions of Pioglitazone at the cellular and molecular level. It has been found to suppress the proliferation of macrophages within atherosclerotic plaques, a critical event in the progression of the disease. diabetesjournals.orgnih.gov This anti-proliferative effect is mediated through the activation of PPARγ. diabetesjournals.orgnih.gov Furthermore, Pioglitazone treatment in diabetic ApoE knockout mice has been shown to reduce the area of atherosclerotic plaques and decrease the number of complicated plaques. nih.gov This was associated with the inhibition of the Receptor for Advanced Glycation End-products (RAGE) signaling pathway, which is implicated in diabetic complications, in a PPARγ-dependent manner. nih.gov Additionally, Pioglitazone has been observed to alter the balance of effector and regulatory T cells, which are key players in the inflammatory processes of atherosclerosis, thereby inhibiting early atherosclerotic lesion formation and increasing the stability of advanced plaques. ahajournals.org
Below is a table summarizing the key findings in these genetically modified models:
Advanced Analytical Techniques
Advanced analytical techniques are indispensable for elucidating the molecular mechanisms of Pioglitazone at the level of genes, proteins, and metabolites. These high-throughput technologies provide a comprehensive view of the cellular changes induced by the drug.
Gene Expression Profiling (Microarrays, RNA-Seq, Quantitative Real-Time PCR)
Gene expression profiling techniques are used to identify the genes whose expression is altered by Pioglitazone treatment. This information can reveal the signaling pathways and cellular processes that are modulated by the drug.
Studies have utilized these techniques to show that Pioglitazone modulates the expression of a wide range of genes involved in lipid metabolism, inflammation, and insulin signaling. For example, in the livers of KKAy mice, Pioglitazone was found to upregulate the expression of PPARγ target genes such as aP2 and LPL, which are involved in fatty acid transport and deposition. nih.gov Conversely, it downregulated the expression of genes involved in cholesterol synthesis (SREBP-2, HMGCR) and uptake (SR-BI, ApoE). nih.gov In another study, Quantitative Real-Time PCR (RT-PCR) was used to demonstrate that Pioglitazone treatment in rats on a high cholesterol and fructose diet induced the expression of established PPARγ target genes like LGK, FAS, and PGC-1α in the liver. nih.gov
Proteomics and Phosphoproteomics (Liquid Chromatography-Mass Spectrometry, Co-immunoprecipitation)
Proteomics and phosphoproteomics allow for the large-scale analysis of proteins and their phosphorylation states. These techniques can identify the specific proteins that are direct or indirect targets of Pioglitazone and how their activity is regulated.
For instance, in the context of Alzheimer's disease research, it was found that Pioglitazone treatment decreased the protein level of p35, a regulatory subunit of Cdk5, in the hippocampus of APP/PS1 mutant mice. plos.org This finding provides a direct link between Pioglitazone and the regulation of a key enzyme in neurodegeneration. Western blotting, a common proteomics technique, has also been used to show that Pioglitazone inhibits the expression of the RAGE protein in the atherosclerotic plaques of diabetic ApoE knockout mice. nih.gov
Chromatin Immunoprecipitation (ChIP-seq)
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique used to identify the genome-wide binding sites of DNA-associated proteins. In the context of pioglitazone research, ChIP-seq has been employed to elucidate its direct effects on the transcriptional regulation machinery.
Studies have utilized ChIP-seq to map the binding sites of transcription factors that partner with Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), the primary target of pioglitazone. For instance, research in mouse liver tissue has used ChIP-seq to characterize how pioglitazone influences the DNA-binding of Retinoid X Receptor (RXR), a heterodimeric partner of PPARγ. wikipedia.org These experiments involve treating mice with pioglitazone, crosslinking protein-DNA complexes in liver tissue, and immunoprecipitating chromatin using an antibody against RXR. wikipedia.org The associated DNA fragments are then sequenced to reveal RXR's genomic locations. The results identified specific RXR-DNA binding sites that are modulated by pioglitazone treatment, providing direct evidence of its impact on the transcriptional complex at specific gene loci. wikipedia.org
In vascular smooth muscle cells (VSMCs), ChIP assays have been used to demonstrate that pioglitazone promotes the binding of Krüppel-like factor 4 (KLF4) to the promoter region of the apelin gene. researchgate.net Researchers treated VSMCs with pioglitazone and performed a ChIP assay with an anti-KLF4 antibody. The results showed that pioglitazone stimulation led to an enrichment of the apelin promoter DNA in the KLF4 immunoprecipitated fraction, indicating that pioglitazone enhances the binding of this transcription factor to regulate apelin expression. researchgate.net
Table 1: Selected Findings from ChIP-seq Studies Investigating Pioglitazone
| Model System | Protein Target | Key Finding | Reference |
|---|---|---|---|
| Mouse Liver | Retinoid X Receptor (RXR) | Pioglitazone modulates the genome-wide binding of RXR to DNA, confirming its influence on the PPARγ-RXR transcriptional complex. | wikipedia.org |
| Rat Vascular Smooth Muscle Cells (VSMCs) | Krüppel-like factor 4 (KLF4) | Pioglitazone treatment increased the binding of KLF4 to the GKLF-binding site within the apelin promoter, negatively regulating its transcription. | researchgate.net |
Reporter Gene Assays (e.g., Luciferase Activity)
Reporter gene assays are a cornerstone for investigating how pioglitazone modulates the transcriptional activity of specific gene promoters. The luciferase assay is the most common format, where the promoter sequence of a gene of interest is cloned upstream of the luciferase gene. nih.gov When these constructs are introduced into cells, the amount of light produced by the luciferase enzyme is proportional to the promoter's activity.
This methodology has been instrumental in demonstrating pioglitazone's effect on apolipoprotein A-I (apoA-I) gene transcription. In studies using HepG2 liver cells, constructs containing the human apoA-I gene promoter linked to a luciferase reporter were co-transfected into the cells. nih.gov Treatment with pioglitazone resulted in a dose-dependent increase in luciferase activity, indicating stimulation of the apoA-I promoter. nih.govnih.gov Further experiments using promoter deletions identified a specific PPAR-response element (PPRE) as essential for this pioglitazone-induced transcription. nih.gov
Similarly, luciferase assays in vascular smooth muscle cells (VSMCs) were used to study the regulation of the apelin gene. researchgate.net VSMCs were transfected with a reporter construct containing the apelin promoter. Treatment with pioglitazone led to a significant decrease in luciferase activity, demonstrating that the drug inhibits apelin promoter activity. This effect was shown to be dependent on a specific GKLF-binding site within the promoter. researchgate.net
Table 2: Examples of Pioglitazone's Effect on Promoter Activity via Luciferase Reporter Assays
| Cell Line | Promoter Studied | Treatment | Observed Effect on Luciferase Activity | Reference |
|---|---|---|---|---|
| HepG2 | Human apolipoprotein A-I (apoA-I) | Pioglitazone | Dose-dependent increase | nih.govnih.gov |
| Vascular Smooth Muscle Cells (VSMCs) | Rat apelin | Pioglitazone (20 μM) | Significant decrease | researchgate.net |
Biophysical Techniques (e.g., Time-Resolved Fluorescence Energy Transfer, Thermal Denaturation)
Biophysical techniques provide quantitative insights into the direct interaction between pioglitazone and its molecular targets. These methods measure changes in the physical properties of proteins upon ligand binding.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive assay used to study molecular interactions. frontiersin.org It has been applied to compare the binding of pioglitazone and its active metabolite, 1-hydroxypioglitazone, to the PPARγ ligand-binding domain (LBD). ovid.com In these competitive displacement assays, a fluorescent tracer ligand that binds to PPARγ is used. The addition of pioglitazone displaces the tracer, causing a decrease in the FRET signal, which allows for the calculation of its binding affinity. ovid.com TR-FRET has also been used to measure how pioglitazone affects the interaction between PPARγ and peptides derived from transcriptional coactivators (like TRAP220) and corepressors (like NCoR1), revealing how the drug modulates the recruitment of these critical regulatory proteins. ovid.com
Thermal denaturation assays, monitored by techniques such as Circular Dichroism (CD) spectroscopy, are used to assess how ligand binding affects protein stability. The melting temperature (Tm) of a protein, at which it unfolds, typically increases upon binding to a stabilizing ligand. CD thermal denaturation experiments have shown that the binding of pioglitazone to the PPARγ LBD increases its unfolding temperature, confirming that the binding event stabilizes the protein's structure. ovid.com
Table 3: Biophysical Analysis of Pioglitazone Interaction with PPARγ
| Technique | Parameter Measured | Key Finding | Reference |
|---|---|---|---|
| Time-Resolved FRET (TR-FRET) | Ligand displacement; Co-regulator peptide interaction | Quantifies the binding affinity of pioglitazone to PPARγ and its influence on coactivator/corepressor recruitment. | ovid.com |
| Circular Dichroism (CD) Thermal Denaturation | Protein unfolding temperature (Tm) | Binding of pioglitazone increases the thermal stability of the PPARγ Ligand Binding Domain (LBD). | ovid.com |
Cell-Based Functional Assays (e.g., proliferation, migration, apoptosis assays, oxygen consumption rate via Seahorse Assay)
Cell-based functional assays are crucial for understanding the physiological consequences of pioglitazone's molecular actions. These assays measure global cellular responses such as growth, movement, death, and metabolic activity.
Proliferation and Migration Assays: The effect of pioglitazone on cancer cell growth and motility has been a subject of intense investigation. In studies on prostate cancer (PCa) cells, pioglitazone has been shown to significantly reduce cell proliferation. nih.govnih.gov Similarly, in non-small cell lung cancer (NSCLC) cell lines, pioglitazone treatment reduced proliferative abilities with an IC50 ranging between 5 and 10 μM. thesciencenotes.com Furthermore, pioglitazone has been found to suppress the migration of both primary and metastatic prostate cancer cells. nih.govnih.gov
Apoptosis Assays: Pioglitazone has been shown to induce apoptosis, or programmed cell death, in various cancer cell models. For instance, in NSCLC cells, treatment with pioglitazone led to an increase in apoptosis. thesciencenotes.com
Metabolic Assays (Seahorse Assay): The Seahorse XF Analyzer is a key tool for investigating cellular metabolism in real-time by measuring the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis. Studies using this technology have revealed that pioglitazone can induce metabolic reprogramming in cancer cells. In prostate cancer cells, pioglitazone was found to reduce mitochondrial ATP production. nih.gov In NSCLC cells, pioglitazone treatment caused a significant decrease in ECAR, indicating an inhibition of glycolysis. thesciencenotes.com
Table 4: Summary of Pioglitazone's Effects in Cell-Based Functional Assays
| Assay Type | Cell Model | Key Finding | Reference |
|---|---|---|---|
| Proliferation | Prostate Cancer (PCa) cells; Non-Small Cell Lung Cancer (NSCLC) cells | Pioglitazone reduces cell proliferation. | nih.govthesciencenotes.com |
| Migration | Prostate Cancer (PCa) cells | Pioglitazone suppresses cell migration. | nih.govnih.gov |
| Apoptosis | Non-Small Cell Lung Cancer (NSCLC) cells | Pioglitazone induces apoptosis. | thesciencenotes.com |
| Seahorse (Metabolism) | Prostate Cancer (PCa) cells; NSCLC cells | Pioglitazone reduces mitochondrial ATP production (PCa) and inhibits glycolysis (NSCLC). | nih.govthesciencenotes.com |
Electrophoretic Mobility Shift Assay (EMSA)
The Electrophoretic Mobility Shift Assay (EMSA), or gel shift assay, is a technique used to study protein-DNA interactions. wikipedia.org It is based on the principle that a protein-DNA complex migrates more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment. This "shift" in mobility provides evidence of a binding interaction.
EMSA has been used to investigate the mechanisms by which pioglitazone exerts its anti-inflammatory and anti-fibrotic effects. In one study using mesangial cells, researchers investigated how pioglitazone affects the signaling of transforming growth factor-beta 1 (TGF-β1), a key driver of fibrosis. nih.gov They found that TGF-β1 induced the DNA binding of the transcription factor activator protein-1 (AP-1). However, when the cells were pretreated with pioglitazone, this TGF-β1-induced DNA binding of AP-1 was inhibited, as demonstrated by a reduction in the shifted band on the EMSA gel. nih.gov This finding suggests that pioglitazone can interfere with the activity of other signaling pathways by preventing key transcription factors from binding to their target DNA sequences.
Table 5: Application of EMSA in Pioglitazone Research
| Model System | Stimulus | Transcription Factor | Effect of Pioglitazone | Reference |
|---|---|---|---|---|
| Mesangial Cells | Transforming growth factor-β1 (TGF-β1) | Activator Protein-1 (AP-1) | Inhibited the TGF-β1-induced DNA binding activity of AP-1. | nih.gov |
Mentioned Compounds
| Compound Name |
|---|
| 1-hydroxypioglitazone |
| Antimycin A |
| Apelin |
| Apolipoprotein A-I |
| Bezafibrate |
| FCCP |
| Oligomycin |
| Pioglitazone |
| Rotenone |
| Tesaglitazar |
Pharmacology and Biochemical Interactions Preclinical and Mechanistic Focus
Enzyme System Interactions
The biotransformation of pioglitazone (B448) is heavily reliant on the cytochrome P450 (CYP) enzyme system, a critical family of enzymes primarily responsible for the metabolism of a vast array of xenobiotics, including therapeutic drugs. The interactions of pioglitazone with this system are multifaceted, involving its own metabolism by specific CYP isoenzymes and its potential, though limited, to influence the enzymatic activity towards other compounds.
Cytochrome P450 (CYP) Isoenzymes Involved in Metabolism (CYP2C8, CYP3A4, CYP1A2, CYP2D6)
In vitro studies using human liver microsomes and recombinant CYP isoforms have consistently identified CYP2C8 as the principal enzyme responsible for the metabolism of pioglitazone. nih.govresearchgate.net A significant, albeit lesser, contribution is made by CYP3A4 . nih.govresearchgate.net These two isoenzymes are the main catalysts for the biotransformation of pioglitazone. jmatonline.com
Substrate and Inhibitory Effects on CYP Enzymes
Pioglitazone serves as a substrate for the aforementioned CYP enzymes, undergoing hydroxylation and oxidation to form its various metabolites. jmatonline.com The rate of its metabolism can be significantly affected by the co-administration of substances that inhibit or induce these enzymes. For instance, potent inhibitors of CYP2C8 can markedly inhibit the elimination of pioglitazone and the formation of its primary metabolite, M-IV. nih.gov
In terms of its own effects on the CYP system, in vitro studies have suggested that pioglitazone can inhibit the activity of CYP2C8 and CYP3A4. nih.gov However, this inhibitory potential observed in preclinical laboratory settings does not appear to translate into significant clinical effects. In vivo studies have indicated that the inhibitory effect of pioglitazone on these enzymes is very weak. nih.gov This discrepancy is largely attributed to its extensive plasma protein binding. nih.gov Studies have not provided evidence to suggest that pioglitazone administration leads to the induction of any of the major P450 isoenzymes involved in drug metabolism. nih.govthieme-connect.com
| Inhibitor | Target Enzyme | Effect on Pioglitazone | IC50 Value (µM) |
|---|---|---|---|
| Montelukast | CYP2C8 | Inhibition of elimination | 0.51 |
| Zafirlukast | CYP2C8 | Inhibition of elimination | 1.0 |
| Trimethoprim | CYP2C8 | Inhibition of elimination | 99 |
| Gemfibrozil | CYP2C8 | Inhibition of elimination | 98 |
| Ketoconazole | CYP3A4 | Marked inhibition of elimination | N/A |
Plasma Protein Binding Characteristics and Implications for Research
Pioglitazone exhibits a high degree of binding to plasma proteins, with studies indicating that it is more than 99% protein-bound in human serum. jmatonline.com The primary binding protein is albumin, although it also binds to other serum proteins with a lower affinity. nih.gov This extensive binding is a crucial pharmacokinetic characteristic.
The high plasma protein binding significantly restricts the fraction of unbound, pharmacologically active drug available to interact with target tissues and metabolizing enzymes. This has important implications for preclinical research and the interpretation of in vitro data. For example, the weak in vivo inhibitory effect of pioglitazone on CYP enzymes, despite in vitro evidence of inhibition, is likely a direct consequence of its high protein binding, which limits the concentration of free drug at the enzymatic site. nih.gov
The active metabolites of pioglitazone, M-III and M-IV, are also extensively bound to serum albumin, with a binding percentage greater than 98%. nih.gov This high degree of protein binding for both the parent compound and its active metabolites contributes to their pharmacokinetic profiles and sustained therapeutic effects.
| Compound | Percentage Bound (%) | Primary Binding Protein |
|---|---|---|
| Pioglitazone | >99% | Albumin |
| Metabolite M-III | >98% | Albumin |
| Metabolite M-IV | >98% | Albumin |
Metabolite Pharmacokinetics and Pharmacodynamics (Mechanistic Aspects of Activity)
From a pharmacokinetic standpoint, the active metabolites have a notably longer elimination half-life than the parent compound. The mean serum half-life of pioglitazone ranges from 3 to 7 hours, while the combined half-life of its active metabolites, M-III and M-IV, is considerably longer, ranging from 16 to 24 hours. nih.gov This extended half-life of the active metabolites is a key factor in the prolonged glucose-lowering effects observed with once-daily administration of pioglitazone. nih.govresearchgate.net At steady-state, the serum concentrations of M-III and M-IV can be equal to or even greater than that of pioglitazone itself. nih.gov
Mechanistically, the pharmacodynamic activity of these metabolites, like pioglitazone, is mediated through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ). However, their potency and efficacy can differ from the parent compound. One study comparing 1-hydroxypioglitazone (M-IV) to pioglitazone found that the metabolite displayed a lower binding affinity for the PPARγ ligand-binding domain. nih.gov Despite this weaker binding, the study also revealed that M-IV was slightly more effective at enhancing the recruitment of coactivators, suggesting a better transcriptional efficacy. nih.gov Another source suggests that the hypoglycemic power of the active metabolites is reduced by 40-60% compared to the unmetabolized drug. researchgate.net
| Compound | Mean Half-life (hours) | Relative Serum Concentration at Steady State |
|---|---|---|
| Pioglitazone | 3-7 | - |
| Metabolites M-III and M-IV | 16-24 | Equal to or greater than pioglitazone |
Broader Implications and Future Research Directions in Basic Science
Exploration of Pioglitazone (B448) as a Research Tool for Pathway Dissection
Pioglitazone serves as a critical pharmacological tool for dissecting complex biological pathways, particularly those regulated by PPARγ. As a well-characterized full agonist of PPARγ, it allows researchers to investigate the downstream consequences of receptor activation across diverse cellular contexts and disease models. Studies have utilized pioglitazone to elucidate the intricate signaling cascades involved in glucose and lipid metabolism, insulin (B600854) sensitivity, and inflammatory responses. For instance, its application in cellular and animal models has been instrumental in mapping the transcriptional networks modulated by PPARγ, revealing how its activation influences the expression of genes critical for cellular function, differentiation, and metabolic homeostasis. Research has demonstrated that pioglitazone can alter gene expression profiles in pancreatic islets, impacting processes such as epigenetic regulation, cell proliferation, and response to stimuli nih.govhilarispublisher.com. Furthermore, its use in studying mitochondrial function and bioenergetics has provided insights into how PPARγ activation can modulate cellular energy metabolism nih.govmdpi.com. By employing pioglitazone, scientists can systematically probe the roles of PPARγ in various physiological and pathological processes, thereby advancing our fundamental understanding of nuclear receptor signaling and its broad biological impact.
Development of Novel PPAR Modulators Based on Pioglitazone's Scaffold for Research Purposes
The chemical scaffold of pioglitazone, shared with other glitazones like rosiglitazone (B1679542), has been recognized as a "privileged scaffold" in medicinal chemistry. This has spurred efforts to design and synthesize novel PPARγ modulators, not solely for therapeutic development but also as refined research tools. The aim is often to achieve selective or partial agonism, or to modulate specific PPARγ-dependent pathways, thereby mitigating the full spectrum of side effects associated with full agonists. For example, research has focused on developing compounds that interact differently with the PPARγ ligand-binding domain (LBD) to achieve partial agonism, potentially offering a more nuanced understanding of PPARγ's diverse functions mdpi.com. These novel molecules, derived from or inspired by the pioglitazone structure, can offer improved specificity and reduced off-target effects, making them valuable probes for dissecting the precise molecular mechanisms of PPARγ action in basic research settings. Studies exploring structural modifications of the pioglitazone scaffold aim to create tool compounds that can selectively activate or inhibit specific PPARγ-mediated effects, aiding in the study of its complex regulatory roles in health and disease acs.orgresearchgate.net.
Mechanistic Insights into Complex Biological Processes Beyond Primary Therapeutic Context
Pioglitazone's influence extends to numerous complex biological processes beyond its established role in diabetes management. Its application in preclinical models has provided significant mechanistic insights into its potential roles in neurodegenerative diseases, inflammatory conditions, and cancer. For instance, in neurodegenerative research, pioglitazone has been investigated for its neuroprotective effects, potentially by attenuating mitochondrial dysfunction, reducing oxidative stress, and modulating neuroinflammation nih.govmdpi.comnih.gov. Studies have explored its impact on pathways related to Alzheimer's disease, Parkinson's disease, and Huntington's disease, suggesting mechanisms involving the regulation of BACE1, tau phosphorylation, and mitochondrial biogenesis mdpi.comnih.govfrontiersin.org. In inflammatory diseases such as rheumatoid arthritis, pioglitazone has demonstrated anti-inflammatory effects by reducing disease activity and inflammatory markers like C-reactive protein (CRP) ahajournals.org. Its impact on hepatic immune cells and its role in modulating cytokine production in models of hepatitis have also been investigated, revealing complex liver-specific effects mdpi.com. Furthermore, pioglitazone's effects on cellular senescence and its potential antitumor activities in various cancer types are areas of active research, aiming to uncover novel therapeutic strategies and fundamental mechanisms of cell fate regulation researchgate.netpeerj.comnih.gov.
Investigating Non-Canonical Pathways and Off-Target Effects for Fundamental Understanding
A significant area of basic science research involves understanding pioglitazone's non-canonical pathways and off-target effects. While its primary mechanism involves PPARγ activation, studies have revealed that pioglitazone can interact with other molecular targets, contributing to its broad biological profile. Proteomic analyses have identified off-target binding of pioglitazone to proteins such as dehydrogenases and ion channels, which may underlie some of its observed effects, including potential cardiovascular risks acs.orgnih.gov. Furthermore, pioglitazone has been shown to inhibit monoamine oxidase (MAO) enzymes, particularly MAO-B, at higher concentrations, suggesting a mechanism independent of PPARγ mdpi.com. Its interaction with the outer mitochondrial membrane protein mitoNEET (mNT) and its ability to stabilize the Fe-S cluster is another example of a non-canonical interaction providing fundamental insights into mitochondrial protein dynamics researchgate.net. Investigating these off-target interactions and alternative pathways is crucial for a comprehensive understanding of pioglitazone's pharmacology and for identifying new therapeutic avenues or potential liabilities.
Application in Epigenetic Research and Gene Regulation Studies for Basic Biology
Pioglitazone is increasingly recognized for its role in epigenetic research and its influence on gene regulation. Studies have demonstrated that pioglitazone can modulate epigenetic mechanisms, including histone modifications and DNA methylation, thereby altering gene expression patterns. For instance, in pancreatic islets, pioglitazone treatment has been associated with increased histone H3 acetylation and dimethyl H3K4 at the promoter regions of genes like Ins1/2 and Glut2, leading to improved glycemic control and insulin secretion physiology.org. It has also been shown to influence the expression of genes involved in cell proliferation, differentiation, metabolism, and response to stimuli, suggesting a broad impact on cellular programming nih.govhilarispublisher.com. Research indicates that pioglitazone, along with other agents like exenatide, may help restore normal gene activity in dysfunctional islets by influencing epigenetic processes, potentially counteracting lipotoxicity-induced epigenetic misregulations nih.govhilarispublisher.com. This highlights pioglitazone's utility as a tool to investigate how environmental factors and pharmacological interventions can shape the epigenetic landscape and gene regulatory networks, providing fundamental insights into cellular plasticity and disease pathogenesis.
Data Tables:
Table 1: Selected Genes and Pathways Modulated by Pioglitazone in Research Settings
| Gene/Pathway Category | Specific Examples | Biological Process/Context | Reference |
|---|---|---|---|
| Epigenetic Regulation | Ins1/2, Glut2 | Histone acetylation, H3K4 dimethylation, insulin secretion, glucose transport | physiology.org |
| Cell Differentiation & Morphogenesis | Bcl2l1, Bmf | Apoptosis regulation, cell survival | nih.gov |
| Metabolism | PPAR signaling pathway | Mitochondrial bioenergetics, lipid metabolism | mdpi.comnih.gov |
| Signal Transduction | TCF4/TCF7L2, EGFR | Transcription factor activity, cell signaling | hilarispublisher.com |
Table 2: Identified Non-Canonical Targets and Off-Target Interactions of Pioglitazone
| Target Type | Specific Target/Pathway | Biological Relevance/Implication | Reference |
|---|---|---|---|
| Enzymes | Monoamine Oxidase B (MAO-B) | Neurotransmitter metabolism, potential non-PPARγ effect | mdpi.com |
| Mitochondrial Proteins | mitoNEET (mNT) | Iron-sulfur cluster stabilization, mitochondrial function | researchgate.net |
| Protein Families | Dehydrogenases | Metabolic enzymes, potential off-target binding | acs.orgnih.gov |
| Ion Channels | Various | Cardiac function, fluid balance, potential off-target binding | acs.orgnih.gov |
Table 3: Novel PPARγ Modulators Derived from or Inspired by the Pioglitazone Scaffold for Research
| Compound Class/Example | Key Feature | Research Application/Goal | Reference |
|---|---|---|---|
| Novel PPARγ Partial Agonists | Modified scaffold, altered AF-2 interaction | Dissecting specific PPARγ functions, mitigating side effects | mdpi.com |
| Podophyllotoxone | High binding affinity to PPARγ | Research probe for PPARγ partial agonism | mdpi.com |
| Novel Thiazolidinediones/Rhodanines | Structural modifications of glitazone core | Enhanced potency, selective activation for research | acs.org |
Compound List:
Pioglitazone
Rosiglitazone
Troglitazone
Ciglitazone
Leriglitazone
GW1929
Sitagliptin
Linagliptin
Alogliptin
Saxagliptin
Berberine
Metformin
Exenatide
1-hydroxypioglitazone (PioOH)
Podophyllotoxone
Tubuloside b
Endomorphin 1
Paliperidone
Q & A
Basic Research Questions
Q. What are the primary mechanisms of action of Ploglitazone in glycemic control, and how are these validated in preclinical studies?
- Methodological Answer: Preclinical validation typically involves in vitro assays (e.g., PPAR-γ receptor binding assays) and rodent models of insulin resistance. Dose-response curves and comparative studies with known agonists (e.g., Rosiglitazone) are used to confirm specificity. Ensure reproducibility by adhering to standardized protocols for cell culture conditions and animal husbandry .
Q. What experimental models are most appropriate for assessing this compound’s impact on adipocyte differentiation?
- Methodological Answer: Use 3T3-L1 cell lines for in vitro differentiation assays, quantifying lipid accumulation via Oil Red O staining. For in vivo validation, employ high-fat diet-induced obesity models in rodents, with histopathological analysis of adipose tissue. Cross-validate findings using transcriptomic profiling (e.g., RNA-seq) to identify PPAR-γ pathway activation .
Q. How is this compound’s bioavailability measured in pharmacokinetic studies?
- Methodological Answer: Bioavailability is assessed via LC-MS/MS to quantify plasma concentrations after oral administration. Key parameters include Cmax, Tmax, and AUC. Use crossover designs in animal models to control for inter-individual variability. Validate assays with spiked plasma samples and reference standards .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings between this compound’s glycemic efficacy and its adverse cardiovascular outcomes in longitudinal studies?
- Methodological Answer: Apply meta-regression analysis to adjust for confounders like baseline cardiovascular risk and dosage. Stratify data by patient subgroups (e.g., diabetic vs. non-diabetic cohorts) and use competing risk models to differentiate direct drug effects from comorbidities. Transparently report heterogeneity metrics (I²) and publication bias .
Q. What strategies optimize the design of randomized controlled trials (RCTs) to evaluate this compound’s long-term safety profile?
- Methodological Answer: Implement PICOT framework :
- P opulation: High-risk T2DM patients with prior cardiovascular events.
- I ntervention: Fixed-dose this compound (e.g., 30 mg/day).
- C omparison: Placebo or active comparator (e.g., Metformin).
- O utcome: Composite endpoints (e.g., hospitalization for heart failure, MI).
- T imeframe: ≥5 years.
Use adaptive trial designs to permit mid-study adjustments based on interim safety analyses .
Q. How can in silico modeling improve the prediction of this compound’s off-target effects?
- Methodological Answer: Employ molecular docking simulations to screen this compound against non-PPAR-γ targets (e.g., cardiac ion channels). Validate predictions with high-throughput screening assays (e.g., patch-clamp electrophysiology for hERG channel inhibition). Integrate results with pharmacovigilance databases (e.g., FAERS) to prioritize in vitro testing .
Q. What statistical approaches are recommended for analyzing nonlinear dose-response relationships in this compound studies?
- Methodological Answer: Use spline regression or Hill equation modeling to characterize nonlinearity. For small sample sizes, apply Bayesian hierarchical models to borrow strength across subgroups. Report 95% credible intervals and posterior predictive checks to assess model fit .
Data Presentation Guidelines
- Tables : Include metrics like IC₅₀ values, hazard ratios, and confidence intervals. Label columns as “Variable,” “Estimate,” “95% CI,” and “p-value” .
- Figures : Use scatterplots with LOESS curves for dose-response data or Kaplan-Meier survival curves for longitudinal outcomes. Ensure axis labels specify units (e.g., “Plasma Concentration (ng/mL)” .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
